Dide-O-methylgrandisin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112572-55-1 |
|---|---|
Molecular Formula |
C22H28O7 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H28O7/c1-11-12(2)22(14-9-17(27-5)20(24)18(10-14)28-6)29-21(11)13-7-15(25-3)19(23)16(8-13)26-4/h7-12,21-24H,1-6H3/t11-,12-,21-,22-/m1/s1 |
InChI Key |
CAUANPLJFMVCHO-LGYONYEGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture and Biological Landscape of Dide-O-methylgrandisin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental evaluation of Dide-O-methylgrandisin and its closely related analogue, grandisin. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a lignan, a class of naturally occurring polyphenols. Its chemical structure is characterized by a central tetrahydrofuran ring with two substituted phenyl groups.
Systematic Name (IUPAC): 4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol
SMILES String: C[C@@H]1--INVALID-LINK--OC)O)OC)C3=CC(=C(C(=C3)OC)O)OC">C@HC
Chemical Formula: C₂₂H₂₈O₇
Molecular Weight: 404.45 g/mol
Biological Activity: Focus on Anti-Inflammatory and Cytotoxic Properties
Research has primarily focused on the biological activities of the parent compound, grandisin. These studies provide valuable insights into the potential therapeutic applications of this class of lignans, including this compound.
Anti-Inflammatory Activity
Grandisin has demonstrated notable anti-inflammatory properties in preclinical models. In a formalin test, a model for inflammatory pain, grandisin reduced the paw licking time in the second phase, which is indicative of its anti-inflammatory effect.[1] Furthermore, in an oil-induced ear edema test, grandisin was shown to reduce swelling.[1]
The mechanism underlying this anti-inflammatory activity is an area of active investigation. One potential pathway involves the modulation of nitric oxide (NO) production. Derivatives of grandisin have been shown to induce nitric oxide production in macrophage cells.[2] Nitric oxide is a key signaling molecule in the inflammatory response.
Cytotoxic Activity
Grandisin has exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for grandisin in several cell lines.
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| K562 | Human Chronic Myelogenous Leukemia | 0.198 - 0.851 | [3] |
| Ehrlich Ascites Tumor (EAT) | Mouse Mammary Adenocarcinoma | < 0.25 | [4][5] |
| Balb/c 3T3-A31 | Mouse Embryo Fibroblast (Normal) | 0.078 | [6] |
| Lymphocytes | Normal Human Blood Cells | 0.200 - 0.685 | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for the evaluation of grandisin's biological activities. These protocols can be adapted for the study of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[3]
-
Treat the cells with varying concentrations of the test compound (e.g., grandisin, 0.018 - 2.365 µM) for 48 hours.[3]
-
After the incubation period, add 10 µL/well of MTT solution (5 mg/mL in PBS) and incubate for an additional 4 hours.[3]
-
Centrifuge the plate at 800 rpm for 10 minutes and carefully remove the supernatant.[3]
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Nitric Oxide Production Assay (Griess Test)
The Griess test is a common method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Principle: The assay relies on a diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be quantified by spectrophotometry.
Protocol:
-
Culture macrophages (e.g., peritoneal macrophages) in a suitable medium.
-
Treat the cells with the test compound and/or a stimulant (e.g., lipopolysaccharide, LPS) to induce nitric oxide production.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with an equal volume of Griess reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[2]
-
Incubate the mixture at room temperature for 10 minutes.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.[2]
Signaling Pathway Analysis
While the direct interaction of this compound with specific signaling pathways has not been extensively elucidated, the observed anti-inflammatory and cytotoxic effects of the parent compound, grandisin, suggest potential modulation of key cellular signaling cascades. A logical workflow for investigating these mechanisms is presented below.
Caption: Proposed workflow for investigating the biological activity of this compound.
This workflow outlines a systematic approach to first confirm the cytotoxic and anti-inflammatory properties of this compound and then to dissect the underlying molecular mechanisms, with a focus on key inflammatory signaling pathways such as NF-κB and MAPK.
Conclusion
This compound, and its related lignan grandisin, represent a promising class of natural products with potential therapeutic applications in oncology and inflammatory diseases. The data presented in this guide on the chemical structure, biological activities, and experimental methodologies provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.
References
- 1. Antinociceptive and antiinflammatory activities of grandisin extracted from Virola surinamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. ovid.com [ovid.com]
- 5. Cytotoxicity and antiangiogenic activity of grandisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro basal cytotoxicity assay applied to estimate acute oral systemic toxicity of grandisin and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Dide-O-methylgrandisin: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a detailed overview of the proposed biosynthetic pathway of Dide-O-methylgrandisin, a lignan found in various plant species. While the complete pathway has not been fully elucidated, this document synthesizes current knowledge on general lignan biosynthesis to propose a putative pathway for this specific compound. This guide is intended for researchers, scientists, and drug development professionals working with plant-derived secondary metabolites.
Introduction to this compound
This compound is a lignan, a class of phenolic compounds found in a wide variety of plants.[1] Lignans are known for their diverse biological activities and potential therapeutic applications. The chemical structure of this compound suggests its origin from the well-established phenylpropanoid pathway, the central route for the synthesis of a multitude of plant secondary metabolites.
The General Lignan Biosynthetic Pathway
The biosynthesis of lignans begins with the phenylpropanoid pathway, which converts phenylalanine into various monolignols.[2][3][4] These monolignols then undergo oxidative coupling to form the basic lignan skeleton.
The initial steps of the pathway leading to the core lignan structure are as follows:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).
-
Hydroxylation and Methylation: Cinnamic acid is then subjected to a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids, which are precursors for monolignols.[4]
-
Formation of Monolignols: Through the action of enzymes such as 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), these precursors are converted into monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.
-
Oxidative Coupling: Two monolignol units are then coupled in an oxidative reaction, often directed by dirigent proteins (DIRs), to form the first true lignan, typically (+)- or (-)-pinoresinol.[5]
-
Modification of the Lignan Skeleton: Following the initial coupling, the lignan skeleton can be modified by a variety of enzymes. For instance, pinoresinol-lariciresinol reductase (PLR) catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. Secoisolariciresinol dehydrogenase (SDH) can then oxidize secoisolariciresinol to matairesinol.[6]
Proposed Biosynthetic Pathway of this compound
Based on its chemical structure, this compound is likely derived from a precursor lignan that undergoes two demethylation reactions. A plausible precursor is grandisin, which possesses two methoxy groups that are absent in this compound. The proposed pathway, therefore, involves the formation of a grandisin-like precursor followed by demethylation.
The specific enzymes responsible for the demethylation of lignans in plants are not well-characterized. However, O-demethylases, such as cytochrome P450 monooxygenases, are known to be involved in the modification of various secondary metabolites and could potentially catalyze this reaction.[7]
Quantitative Data from Lignan Biosynthesis Research
Specific quantitative data for the biosynthesis of this compound is not currently available in the scientific literature. However, studies on related lignans provide valuable insights into the efficiency of these pathways. The following tables summarize quantitative data from studies on the biosynthesis of other well-characterized lignans.
Table 1: Lignan Content in Different Plant Tissues and Cell Cultures
| Lignan | Plant/Cell Culture | Tissue/Condition | Concentration | Reference |
| Pinoresinol | Forsythia koreana | Suspension cells | ~1.5 mg/g DW | [8] |
| Matairesinol | Forsythia koreana | Suspension cells | ~0.5 mg/g DW | [8] |
| Sesamin | Sesamum indicum | Mature Seeds | ~2.5 mg/g | [9] |
| Sesamolin | Sesamum indicum | Mature Seeds | ~1.5 mg/g | [9] |
Table 2: Effects of Metabolic Engineering on Lignan Production
| Transgene/Treatment | Host Organism | Target Lignan | Fold Change | Reference |
| PLR-RNAi | Forsythia cells | Pinoresinol | ~20-fold increase | [10] |
| CYP81Q1 and PLR-RNAi co-expression | Forsythia cells | Sesamin | Production of a novel lignan | [8] |
Experimental Protocols for Studying Lignan Biosynthesis
The elucidation of lignan biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in this field of research.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to quantify the expression levels of genes encoding biosynthetic enzymes.
-
RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the TRIzol method.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
RT-qPCR: The qPCR reaction is performed using a qPCR instrument, SYBR Green master mix, and gene-specific primers. The expression level of the target gene is normalized to a reference gene (e.g., actin or ubiquitin).
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method.
Enzyme Assays
Enzyme assays are crucial for characterizing the function and kinetics of biosynthetic enzymes.
-
Protein Extraction: Total protein is extracted from plant tissues in an appropriate extraction buffer.
-
Enzyme Reaction: The assay is initiated by adding the substrate to the protein extract. The reaction mixture is incubated at a specific temperature for a defined period.
-
Product Detection: The reaction is stopped, and the product is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Kinetic Analysis: To determine kinetic parameters (Km and Vmax), the assay is performed with varying substrate concentrations.
Metabolite Profiling by LC-MS
This technique is used to identify and quantify lignans and their precursors in plant extracts.
-
Extraction: Metabolites are extracted from plant tissues using a suitable solvent, often methanol or a methanol/water mixture.
-
LC Separation: The extract is injected into an HPLC system coupled to a mass spectrometer. The compounds are separated on a C18 column using a gradient of two or more solvents.
-
MS Detection: As the compounds elute from the column, they are ionized and detected by the mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern.
-
Quantification: The concentration of each lignan can be determined by comparing its peak area to that of a known standard.
Conclusion and Future Directions
The biosynthesis of this compound is proposed to follow the general lignan pathway, culminating in specific demethylation steps. While the precise enzymes for these final modifications remain to be identified, the information presented in this guide provides a solid foundation for future research. Further investigation, including the identification and characterization of the putative O-demethylases, is necessary to fully elucidate the complete biosynthetic pathway of this and other complex lignans. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce these valuable compounds for pharmaceutical and other applications.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Microbial demethylation of lignin: Evidence of enzymes participating in the removal of methyl/methoxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrative metabolomic and transcriptomic analyses reveal key mechanisms of lignan biosynthesis during sesame (Sesamum indicum L.) seed development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Dide-O-methylgrandisin: A Technical Overview of Known Biological Activities
Disclaimer: Scientific literature extensively documents the biological activities of the neolignan grandisin. However, specific research on its derivative, Dide-O-methylgrandisin, is notably scarce. This guide summarizes the known biological activities of the parent compound, grandisin, to provide a foundational understanding for researchers, scientists, and drug development professionals. The biological profile of this compound may differ, and the information presented herein should be considered as a starting point for further investigation.
Introduction
This compound is a neolignan, a class of natural phenols derived from the oxidative coupling of two C6-C3 units. Neolignans, including the closely related and more extensively studied compound grandisin, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document provides a comprehensive overview of the known biological properties of grandisin, with the understanding that these may offer insights into the potential activities of this compound.
Quantitative Data on Biological Activities of Grandisin
The following table summarizes the available quantitative data for the biological activities of grandisin. This data is essential for comparing its potency across different biological assays.
| Biological Activity | Assay | Target/Cell Line | Quantitative Metric | Value | Reference |
| Cytotoxicity | MTT Assay & Trypan Blue Exclusion | Ehrlich Ascites Tumoral (EAT) Cells | IC50 | < 0.25 µM | [1] |
| Antiangiogenic | VEGF Quantification | EAT-bearing mice | % Reduction of VEGF | 32.1% | [1] |
| Antinociceptive | Acetic acid-induced writhing | Mice | - | Dose-dependent inhibition | [2] |
| Anti-inflammatory | Formalin test (second phase) | Mice | % Reduction in paw licking time | 60.5% | [2] |
| Anti-inflammatory | Croton oil-induced ear oedema | Mice | % Reduction of oedema (at 10.0 mg/kg) | 36.4% | [2] |
Key Biological Activities and Experimental Protocols
This section details the key biological activities reported for grandisin and provides generalized experimental protocols for the assays used in these studies.
Cytotoxic and Antiangiogenic Activities
Grandisin has demonstrated significant cytotoxic effects against cancer cells and exhibits antiangiogenic properties.[1]
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed target cells (e.g., Ehrlich Ascites Tumoral cells) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., grandisin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3][4][5][6]
Caspase Activity Assay
Caspase activity assays are used to measure the activation of caspases, which are key proteases involved in apoptosis (programmed cell death).
-
Cell Lysis: Treat cells with the test compound, and at the desired time point, lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., caspase-3, -6, -8, or -9) to the cell lysate.[7]
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the resulting color change or fluorescence using a microplate reader.[7][8][9][10][11]
-
Data Analysis: Quantify the caspase activity based on the signal generated, comparing treated samples to untreated controls.
In Vivo Antiangiogenic Activity (VEGF Quantification)
This protocol assesses the effect of a compound on the levels of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels.
-
Animal Model: Induce tumor growth in an animal model (e.g., Ehrlich ascites tumor in mice).
-
Treatment: Administer the test compound (e.g., grandisin) to the animals at various doses for a specified duration. A control group receives a vehicle.[1]
-
Sample Collection: Collect peritoneal fluid from the animals.
-
VEGF Measurement: Quantify the levels of VEGF in the peritoneal fluid using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for VEGF.
-
Data Analysis: Compare the VEGF levels in the treated groups to the control group to determine the percentage of reduction.[1]
Antinociceptive and Anti-inflammatory Activities
Grandisin has shown promise in reducing pain and inflammation in preclinical models.[2]
Acetic Acid-Induced Writhing Test for Antinociceptive Activity
This is a widely used model for screening peripheral analgesic activity.
-
Animal Groups: Divide mice into several groups, including a control group and groups receiving different doses of the test compound.
-
Compound Administration: Administer the test compound or vehicle to the respective groups, typically via oral or intraperitoneal routes.
-
Induction of Writhing: After a set period, inject a solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group.[12][13][14]
Formalin Test for Nociception and Inflammation
The formalin test is used to assess both neurogenic (early phase) and inflammatory (late phase) pain responses.
-
Animal Groups and Compound Administration: Similar to the writhing test, group and pre-treat the animals.
-
Formalin Injection: Inject a dilute solution of formalin into the plantar surface of one hind paw of each mouse.
-
Observation: Observe the animals immediately after the injection and record the total time spent licking the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: Compare the paw licking time in the treated groups to the control group for both phases to assess the compound's effect on neurogenic and inflammatory pain.[2]
Croton Oil-Induced Ear Oedema for Anti-inflammatory Activity
This model is used to evaluate the topical or systemic anti-inflammatory activity of a compound.
-
Animal Groups and Compound Administration: Group and treat the animals with the test compound or vehicle.
-
Induction of Oedema: Apply a solution of croton oil (an irritant) to the inner surface of one ear of each mouse. The other ear serves as a control.
-
Measurement of Oedema: After a specific period (e.g., 4-6 hours), measure the thickness of both ears using a digital caliper or by weighing a punch biopsy of the ear tissue.
-
Data Analysis: Calculate the degree of oedema by subtracting the measurement of the untreated ear from the treated ear. Determine the percentage of inhibition of oedema in the compound-treated groups compared to the vehicle-treated control group.[2]
Trypanocidal and Leishmanicidal Activities
Grandisin has been reported to have activity against Trypanosoma cruzi, the parasite that causes Chagas disease, and Leishmania species, which cause leishmaniasis.[15]
In Vitro Trypanocidal Activity Assay
This assay evaluates the ability of a compound to kill trypomastigote forms of T. cruzi.
-
Parasite Culture: Culture trypomastigote forms of T. cruzi in an appropriate medium.
-
Compound Incubation: Incubate the parasites with various concentrations of the test compound and a control.
-
Motility and Viability Assessment: After a set incubation period (e.g., 24 hours), observe the parasites under a microscope to assess their motility. Cell viability can be quantified using a colorimetric assay (e.g., MTT or Alamar blue).[16][17][18]
-
Data Analysis: Determine the concentration of the compound that inhibits parasite motility or viability by 50% (IC50).
In Vitro Leishmanicidal Activity Assay (Amastigote-Macrophage Model)
This assay assesses the effect of a compound on the intracellular amastigote form of Leishmania.
-
Macrophage Infection: Seed macrophages in a culture plate and infect them with Leishmania promastigotes, which will differentiate into amastigotes inside the macrophages.
-
Compound Treatment: After infection, treat the infected macrophages with different concentrations of the test compound.
-
Incubation: Incubate the plates for a specified period.
-
Assessment of Infection: Fix and stain the cells and count the number of amastigotes per macrophage under a microscope.
-
Data Analysis: Calculate the percentage of reduction in the number of amastigotes per macrophage in the treated groups compared to the control group to determine the IC50 value.[19][20][21]
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the public domain detailing the signaling pathways modulated by grandisin or this compound. However, a general workflow for the investigation of the biological activity of a natural product like this compound can be conceptualized.
References
- 1. Cytotoxicity and antiangiogenic activity of grandisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and antiinflammatory activities of grandisin extracted from Virola surinamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. mpbio.com [mpbio.com]
- 12. Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice [explorationpub.com]
- 13. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NSAID antinociception measured in a chemical and a thermal assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro metabolism of grandisin, a lignan with anti-chagasic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of the in vitro trypanocidal activity [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro and in vivo Leishmanicidal activity of 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone (lapachol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Leishmanicidal activity of Himatanthus sucuuba latex against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Leishmanicidal Activity of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of Dide-O-methylgrandisin
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Dide-O-methylgrandisin, a member of the lignan family of phytochemicals, presents a compelling yet under-researched profile. While direct experimental evidence detailing its specific mechanism of action remains elusive in publicly accessible scientific literature, this technical guide aims to provide a comprehensive overview based on the established biological activities of the broader lignan class and the closely related compound, grandisin. The subsequent sections will delve into the theoretical frameworks of its potential signaling pathway interactions, supported by generalized experimental protocols and data presentation formats that can serve as a blueprint for future research endeavors.
Introduction to this compound and the Lignan Class
Lignans are a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units.[1] They are widely distributed in the plant kingdom and have garnered significant scientific interest due to their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] this compound belongs to this versatile class, suggesting its potential to modulate key cellular pathways implicated in various disease states. Given the absence of direct studies, this paper will extrapolate potential mechanisms from the known actions of its chemical relatives.
Theoretical Mechanisms of Action Based on Lignan Biology
The biological effects of lignans are typically attributed to their ability to interact with a multitude of cellular targets and signaling cascades. The primary putative mechanisms are detailed below.
Anti-inflammatory and Antioxidant Pathways
A significant body of research points to the potent anti-inflammatory and antioxidant properties of lignans.[3] These effects are often mediated through the modulation of central signaling pathways that govern cellular responses to stress and inflammation.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Many lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals into cellular responses. Lignans can modulate these pathways to influence cell proliferation, differentiation, and apoptosis.
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Lignans can activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.
A proposed workflow for investigating these pathways is illustrated below:
A hypothetical signaling pathway for the anti-inflammatory action of a generic lignan is depicted below:
Neuroprotective Mechanisms
Several lignans have demonstrated neuroprotective properties, suggesting their potential as therapeutic agents for neurodegenerative diseases.[2][4]
-
Anti-Amyloid Beta Aggregation: Some lignans have been shown to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[4]
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. Certain lignans exhibit AChE inhibitory activity.[2]
-
NMDA Receptor Antagonism: Overactivation of N-methyl-D-aspartate (NMDA) receptors can lead to excitotoxicity and neuronal cell death. Some lignans act as antagonists at these receptors.[2]
Insights from the Related Compound: Grandisin
While data on this compound is scarce, studies on the parent compound, grandisin, offer valuable clues. Grandisin has demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5][6] This suggests that this compound may also possess antiparasitic properties. The mechanism of action of grandisin against T. cruzi has not been fully elucidated but is thought to involve disruption of the parasite's cell membrane.[5]
Quantitative Data and Experimental Protocols
In the absence of specific experimental data for this compound, the following tables provide a template for how such data could be presented.
Table 1: Hypothetical IC50 Values of this compound on Pro-inflammatory Markers
| Cell Line | Marker | IC50 (µM) | Assay Method |
| RAW 264.7 | TNF-α | Data not available | ELISA |
| RAW 264.7 | IL-6 | Data not available | ELISA |
| BV-2 | Nitric Oxide | Data not available | Griess Assay |
Table 2: Hypothetical Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Assay Method |
| Acetylcholinesterase | Data not available | Ellman's Method |
| Cyclooxygenase-2 (COX-2) | Data not available | Fluorometric Assay |
Detailed Methodologies
General Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells would be seeded in multi-well plates and allowed to adhere overnight. This compound, dissolved in a suitable solvent such as DMSO, would be added to the media at varying concentrations for a specified incubation period.
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify pro-inflammatory cytokines, cell culture supernatants would be collected after treatment. Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) would be used according to the manufacturer's instructions. The absorbance would be measured using a microplate reader, and concentrations would be determined from a standard curve.
Western Blotting: Following treatment, cells would be lysed, and protein concentrations would be determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. Membranes would be blocked and then incubated with primary antibodies against target proteins (e.g., phospho-NF-κB, total NF-κB, Nrf2). After incubation with HRP-conjugated secondary antibodies, protein bands would be visualized using a chemiluminescence detection system.
Future Directions and Conclusion
The therapeutic potential of this compound can only be unlocked through rigorous scientific investigation. The theoretical framework presented in this guide, based on the known activities of the broader lignan class, provides a clear roadmap for future research. Key areas of focus should include:
-
In vitro screening: A comprehensive assessment of its anti-inflammatory, antioxidant, neuroprotective, and antiparasitic activities.
-
Mechanism of action studies: Elucidation of the specific signaling pathways modulated by this compound using the molecular biology techniques outlined above.
-
In vivo studies: Evaluation of its efficacy and safety in relevant animal models of disease.
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro metabolism of grandisin, a lignan with anti-chagasic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dide-O-methylgrandisin: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dide-O-methylgrandisin is a diaryltetrahydrofuran neolignan, a class of natural products that has garnered significant interest in the scientific community for its diverse biological activities. While research directly focused on this compound is limited, the therapeutic potential of its parent compound, grandisin, and related neolignans has been explored, suggesting promising avenues for future investigation. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, drawing from studies on grandisin and analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Potential Therapeutic Applications
Based on the biological activities reported for the parent compound grandisin and related diaryl-tetrahydrofuran neolignans, this compound is hypothesized to have potential applications in the following areas:
-
Oncology: Grandisin has demonstrated cytotoxic and anti-angiogenic effects, suggesting its potential as an anticancer agent.[1]
-
Infectious Diseases: Grandisin has shown significant activity against the trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][3]
-
Neuroprotection: Other 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans have been reported to have neuroprotective effects, indicating a potential role for this compound in neurological disorders.[4]
-
Cardiovascular Conditions: The parent compound, (−)-grandisin, has been shown to have a vasorelaxant effect.[5]
Quantitative Data from Related Compounds
The following tables summarize the quantitative data available for grandisin and related neolignans. It is important to note that these values are for related compounds and not this compound itself.
Table 1: Cytotoxicity of Grandisin against Ehrlich Ascites Tumor (EAT) Cells
| Treatment | Concentration (µM) | Inhibition of Cell Growth (%) |
| Grandisin | 0.017 - 2.3 | Concentration-dependent |
Data extracted from a study on the in-vitro cytotoxicity of grandisin. The exact percentage of inhibition at each concentration is not specified in the provided search result.[1]
Table 2: Vasorelaxant Effect of (-)-Grandisin
| Compound | Assay | IC50 |
| (−)-Grandisin | Relaxation of rat aorta rings precontracted with 1 µM phenylephrine | 9.8 ± 1.22 µM |
Data from a pharmacological evaluation of (−)-grandisin purified from Piper tectoniifolium.[5]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on studies of grandisin, the following methodologies are relevant.
In-Vitro Cytotoxicity and Anti-Angiogenic Assays for Grandisin
-
Cell Viability Assays: The viability of tumor cells, such as Ehrlich Ascites Tumor (EAT) cells, can be evaluated using the Trypan blue exclusion method and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after incubation with the compound of interest at various concentrations (e.g., 0.017–2.3 µM for grandisin).[1]
-
Caspase Activity Assays: The effect of the compound on apoptosis can be investigated by measuring the activity of caspases-3, -6, -8, and -9 using colorimetric protease assay kits.[1]
-
In-Vivo Anti-Tumor and Anti-Angiogenic Studies: Animal models, such as EAT-bearing mice, can be used. Animals are treated intraperitoneally with the compound (e.g., 2.5, 5, or 10 mg/kg grandisin for 10 days). Tumor cell burden and animal survival are monitored. The levels of vascular endothelial growth factor (VEGF) in the peritoneal washing supernatant can be measured to assess anti-angiogenic effects.[1]
In-Vitro Anti-Trypanosomal Activity of Grandisin
-
Metabolism Studies: The in vitro metabolism of the compound can be studied using models like the pig cecum model and biomimetic phase I reactions to investigate its stability and potential metabolites.[3]
-
Activity against Trypanosoma cruzi: The efficacy of the compound against trypomastigote forms of T. cruzi can be assessed. The activity of any identified metabolites should also be evaluated to determine if the parent compound is the active agent.[3]
Vasorelaxant Effect of (-)-Grandisin
-
Aorta Ring Preparation: Thoracic aortas are isolated from rats, and rings are prepared.[5]
-
Pharmacological Studies: The aorta rings are precontracted with an agent like phenylephrine (1 µM). The concentration-dependent relaxation effect of the test compound is then measured to determine its IC50 value.[5]
Signaling Pathways and Mechanisms of Action (Hypothesized)
While the precise signaling pathways modulated by this compound are unknown, based on the activities of grandisin, the following mechanisms can be postulated:
-
Induction of Apoptosis: Grandisin's cytotoxic effects are associated with the activation of caspases, key mediators of apoptosis. This suggests a potential mechanism involving the initiation of programmed cell death in cancer cells.[1]
-
Inhibition of Angiogenesis: The reduction of VEGF levels in grandisin-treated animals indicates an anti-angiogenic mechanism.[1] VEGF is a critical signaling protein that stimulates the formation of new blood vessels, a process essential for tumor growth and metastasis.
Visualizations
The following diagrams illustrate the potential mechanisms of action and a general workflow for evaluating the therapeutic potential of this compound.
Caption: Hypothesized anti-cancer signaling pathway of grandisin.
Caption: General experimental workflow for therapeutic evaluation.
Conclusion and Future Directions
This compound belongs to a class of neolignans with demonstrated biological activities. While direct evidence for its therapeutic applications is currently lacking, the data from its parent compound, grandisin, and other related lignans provide a strong rationale for further investigation. Future research should focus on the isolation or synthesis of this compound in sufficient quantities for comprehensive biological screening. Elucidating its specific molecular targets and mechanisms of action will be crucial in unlocking its therapeutic potential. The experimental frameworks outlined in this guide can serve as a starting point for such investigations.
References
- 1. Cytotoxicity and antiangiogenic activity of grandisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of grandisin, a lignan with anti-chagasic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piper tectoniifolium Kunth: A New Natural Source of the Bioactive Neolignan (−)-Grandisin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dide-O-methylgrandisin: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dide-O-methylgrandisin is a lignan compound that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an exploration of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Physical and Chemical Properties
This compound possesses a defined set of physical and chemical characteristics that are crucial for its handling, characterization, and application in research settings. While experimental data for some properties remain to be fully reported in the literature, a combination of database information and predicted values provides a solid foundation for its profile.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₇ | PubChem |
| Molecular Weight | 404.5 g/mol | PubChem |
| IUPAC Name | 4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol | PubChem |
| CAS Number | 50393-98-1 | PubChem |
| Predicted XlogP | 3.7 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Predicted Solubility (logS) | -4.916 | PubChem |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | CliniSciences[1] |
Note: Some values are predicted based on computational models and may differ from experimentally determined values.
Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and evaluation of the biological activity of this compound. These protocols are based on established techniques for similar lignan compounds and can be adapted for specific research needs.
Isolation and Purification of Lignans from Plant Sources (Adapted from Piper cubeba protocols)
This compound can be isolated from plant sources known to contain related lignans, such as species from the Piper genus. A general protocol for the extraction and isolation is as follows:
-
Extraction:
-
Air-dried and powdered plant material (e.g., seeds, leaves) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or ultrasound-assisted extraction (USAE).[2] USAE with 84% aqueous ethanol for approximately 38 minutes has been shown to be efficient for extracting lignans from Piper cubeba.[2]
-
The resulting crude extract is then concentrated under reduced pressure.
-
-
Fractionation:
-
The concentrated extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The fraction enriched with the target lignan is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Final Purification:
-
Fractions containing the compound of interest are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2]
-
Spectroscopic Characterization
Biological Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[3][4][5][6]
-
Cell Seeding: Cancer cell lines (e.g., K562 leukemia cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8][9][10][11]
-
Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 96-well plates and pre-treated with different concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.[7][8]
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[7][8]
-
Data Analysis: The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.
This assay determines the ability of a compound to inhibit the replication of a virus, visualized by a reduction in the number of plaques (areas of cell death) formed in a cell monolayer.[12][13][14][15]
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 6- or 12-well plates.[12]
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with various concentrations of this compound before being added to the cell monolayer. Alternatively, the cells can be pre-treated with the compound before virus infection.
-
Infection and Overlay: The virus-compound mixture is added to the cells and incubated for a short period to allow for viral adsorption. The inoculum is then removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.[12]
-
Plaque Visualization: After an incubation period sufficient for plaque formation, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.[12]
-
Data Analysis: The percentage of plaque reduction is calculated for each concentration of the compound relative to the virus control (no compound).
Biological Activity and Signaling Pathways
While research specifically on this compound is limited, studies on the closely related parent compound, grandisin, provide valuable insights into its potential biological activities.
Anticancer Activity and Apoptosis Induction
Research has demonstrated that grandisin exhibits antileukemic properties by inducing apoptosis in K562 leukemia cells. The mechanism of action involves the activation of the intrinsic and extrinsic apoptotic pathways, characterized by the activation of key executioner caspases.
-
Caspase Activation: Grandisin treatment leads to a significant increase in the activity of caspase-6, caspase-8, and caspase-9. Caspase-8 is a key initiator of the extrinsic apoptotic pathway, while caspase-9 is the primary initiator of the intrinsic (mitochondrial) pathway. Caspase-6 is an executioner caspase that, once activated, cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
The induction of apoptosis by grandisin suggests that this compound may possess similar anticancer potential, warranting further investigation into its effects on various cancer cell lines and its specific molecular targets.
Caption: Proposed apoptotic signaling pathway of this compound based on grandisin activity.
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
This compound presents an interesting scaffold for further investigation, particularly in the realm of oncology. The preliminary data from its parent compound, grandisin, suggest a pro-apoptotic mechanism of action that warrants more detailed exploration. Future research should focus on obtaining comprehensive experimental data for the physical and chemical properties of this compound, including its melting point, boiling point, and detailed ¹H and ¹³C NMR spectral data. Furthermore, direct evaluation of its anti-inflammatory, antiviral, and a broader range of anticancer activities is crucial. Elucidating the specific molecular targets and the intricate details of the signaling pathways modulated by this compound will be pivotal in determining its potential as a therapeutic lead compound. The methodologies and information provided in this guide aim to facilitate and inspire such future investigations.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Dide-O-methylgrandisin CAS number and synonyms.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a concise summary of the currently available technical information for the chemical compound Dide-O-methylgrandisin. While the compound is identified by a specific CAS number and is commercially available, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its biological properties. This guide presents the fundamental identification details and highlights the absence of in-depth experimental data, which is a critical consideration for researchers and professionals in drug development.
Compound Identification
A crucial first step in any research endeavor is the unambiguous identification of the chemical entity. For this compound, the following identifiers have been confirmed.
| Identifier | Value |
| CAS Number | 50393-98-1[1][2] |
Synonyms:
A comprehensive list of synonyms for this compound is not consistently available across public databases. The primary identifier remains its CAS number. Researchers should exercise caution and verify the identity of the compound through analytical methods regardless of the nomenclature used by suppliers.
Quantitative Data
A thorough search for quantitative data regarding the biological activity of this compound yielded no specific results. Information such as IC50 or EC50 values, which are critical for assessing the potency of a compound in various assays, is not present in the accessible scientific literature. The absence of such data prevents a comparative analysis of its potential efficacy against any biological target.
Experimental Protocols
Detailed experimental protocols for the use of this compound in biological research are not publicly documented. This includes a lack of information on:
-
In vitro assays: No standardized protocols for cell-based assays, enzyme inhibition assays, or other in vitro experimental setups involving this compound were found.
-
In vivo studies: There is no available information on animal models, dosage, administration routes, or pharmacokinetic and pharmacodynamic studies.
The lack of established protocols indicates that any research into the biological effects of this compound would require the development and validation of novel experimental procedures.
Signaling Pathways and Mechanism of Action
The mechanism of action for this compound and its potential interaction with cellular signaling pathways remain unelucidated in the public domain. Consequently, it is not possible to create diagrams of its biological activity or its logical relationships within any known signaling cascade.
Logical Relationship Diagram
Due to the absence of data on the biological activity and mechanism of action of this compound, a logical diagram illustrating its experimental workflow or signaling pathway interactions cannot be constructed. The necessary information to define nodes, edges, and their relationships is not available.
Figure 1. This diagram illustrates a generalized workflow for the initial investigation of a chemical compound with limited prior characterization, such as this compound.
Conclusion
This compound is a chemical compound for which there is a notable absence of publicly available, in-depth technical information regarding its biological activity. While its chemical identity is established by its CAS number, the core requirements for a technical guide for drug development professionals—quantitative data, detailed experimental protocols, and an understanding of its mechanism of action—are currently unmet. This highlights a significant opportunity for novel research to characterize the potential biological effects of this compound. Any party interested in exploring the properties of this compound should be prepared to undertake foundational research to establish its biological profile.
References
In Silico Prediction of Dide-O-methylgrandisin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dide-O-methylgrandisin is a natural product that, like many other phytochemicals, holds potential for therapeutic applications. Identifying the molecular targets of such natural products is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline.[1][2][3] In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses about a compound's biological targets, significantly accelerating research and development.[1][4]
This technical guide outlines a comprehensive in silico workflow to predict the protein targets of this compound. Due to the limited publicly available research on the specific biological activities of this compound, this document presents a generalized yet robust methodology based on established computational techniques for natural product target identification.[2][3][5] The workflow integrates both ligand-based and structure-based approaches to enhance the predictive accuracy and provide a prioritized list of potential targets for subsequent experimental validation.
Overall In Silico Target Prediction Workflow
The proposed workflow for identifying potential targets of this compound is a multi-step process that begins with preparing the molecule's structure and proceeds through various computational screening and analysis stages.
Experimental Protocols and Methodologies
Ligand Preparation
The initial step involves obtaining and preparing the 3D structure of this compound for computational analysis.
-
Structure Retrieval : The 2D structure of this compound is retrieved from a chemical database such as PubChem.
-
3D Conversion and Optimization : The 2D structure is converted to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D). A subsequent energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
File Format Conversion : The optimized structure is saved in a format compatible with downstream analysis tools (e.g., .sdf or .mol2).
Ligand-Based Target Prediction
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
Chemical Similarity Search :
-
Methodology : The 3D structure of this compound is used as a query to search against databases of bioactive molecules with known targets (e.g., ChEMBL, DrugBank). The search is based on 2D fingerprint similarity (e.g., Tanimoto coefficient).
-
Tools : SwissTargetPrediction, SEA (Similarity Ensemble Approach).
-
-
Pharmacophore Modeling :
-
Methodology : A pharmacophore model is generated from the 3D structure of this compound, identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model is then used to screen databases of known protein targets to find proteins with binding sites that accommodate the pharmacophore.
-
Tools : PharmMapper, ZINCPharmer.
-
Structure-Based Target Prediction (Reverse Docking)
This approach involves docking the ligand (this compound) into the binding sites of a large collection of protein structures to predict potential binding partners.
-
Target Protein Library Preparation : A library of 3D protein structures is compiled from sources like the Protein Data Bank (PDB). The structures are pre-processed by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
Molecular Docking Simulation :
-
Methodology : this compound is systematically docked into the binding site of each protein in the prepared library. A scoring function is used to estimate the binding affinity and rank the potential protein targets.
-
Tools : AutoDock Vina, Glide, GOLD.
-
Pathway Analysis and Target Prioritization
The lists of potential targets generated from the ligand-based and structure-based methods are integrated and analyzed to identify the most promising candidates.
-
Consensus Scoring : Targets that are predicted by multiple methods are given a higher priority. A consensus score can be calculated to rank the targets based on the strength and consistency of the predictions.
-
Biological Pathway Analysis : The prioritized list of protein targets is submitted to pathway analysis tools (e.g., KEGG, Reactome) to identify biological pathways that are significantly enriched with the potential targets. This provides insights into the potential systemic effects and mechanism of action of this compound.
Data Presentation: Hypothetical Prediction Results
The following tables summarize the kind of quantitative data that would be generated from the described in silico workflow. Note: This data is illustrative and does not represent actual experimental results for this compound.
Table 1: Ligand-Based Target Predictions
| Prediction Method | Predicted Target | Score/Metric | Value |
| Chemical Similarity (SEA) | Cyclooxygenase-2 (COX-2) | Tanimoto Coefficient | 0.85 |
| Chemical Similarity (SEA) | 5-Lipoxygenase (5-LOX) | Tanimoto Coefficient | 0.82 |
| Pharmacophore Screening | Tumor necrosis factor (TNF-alpha) | Fit Score | 4.75 |
| Pharmacophore Screening | Interleukin-6 (IL-6) | Fit Score | 4.68 |
| Chemical Similarity (SEA) | Prostaglandin E2 receptor EP2 subtype | Tanimoto Coefficient | 0.79 |
Table 2: Structure-Based Target Predictions (Reverse Docking)
| Predicted Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
| Cyclooxygenase-2 (COX-2) | -9.8 | 150 nM |
| 5-Lipoxygenase (5-LOX) | -9.5 | 250 nM |
| Matrix metalloproteinase-9 (MMP-9) | -9.2 | 400 nM |
| Tumor necrosis factor (TNF-alpha) | -8.9 | 650 nM |
| Nuclear factor kappa B (NF-κB) p50/p65 | -8.7 | 800 nM |
Table 3: Prioritized Target List with Consensus Scoring
| Rank | Predicted Target | Ligand-Based Evidence | Structure-Based Evidence | Consensus Score |
| 1 | Cyclooxygenase-2 (COX-2) | Yes | Yes | 0.95 |
| 2 | 5-Lipoxygenase (5-LOX) | Yes | Yes | 0.92 |
| 3 | Tumor necrosis factor (TNF-alpha) | Yes | Yes | 0.88 |
| 4 | Matrix metalloproteinase-9 (MMP-9) | No | Yes | 0.75 |
| 5 | Nuclear factor kappa B (NF-κB) p50/p65 | No | Yes | 0.72 |
Visualization of a Hypothetical Signaling Pathway
Based on the hypothetical prioritized targets in Table 3, a plausible mechanism of action for this compound could be the modulation of an inflammatory signaling pathway. The following diagram illustrates the potential interplay of the predicted targets.
Conclusion
This technical guide has detailed a systematic in silico approach for predicting the biological targets of this compound. By combining ligand-based and structure-based computational methods, it is possible to generate a high-confidence list of potential protein targets. The subsequent analysis of these targets in the context of biological pathways can provide valuable insights into the compound's mechanism of action. It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation through in vitro binding assays and cell-based functional assays to confirm the biological activity and therapeutic potential of this compound.
References
- 1. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Revealing the macromolecular targets of complex natural products. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Dide-O-methylgrandisin from Licaria aurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dide-O-methylgrandisin is a lignan found in the plant species Licaria aurea (Huber) Kosterm., a member of the Lauraceae family. Lignans are a class of polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. This document provides a detailed overview of the protocols for the extraction and purification of this compound from its natural plant source. The methodologies described herein are based on established techniques for the isolation of lignans and other phenylpropanoids from plant matrices, particularly within the Lauraceae family.
Data Presentation
While specific quantitative data for the extraction and purification of this compound from Licaria aurea is not extensively available in the public domain, the following tables provide a generalized framework and expected ranges based on the isolation of similar lignans from related plant species. These tables are intended to serve as a guide for experimental design and optimization.
Table 1: Comparison of Extraction Methods for Lignans from Plant Material
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time | Typical Yield Range (% w/w of dry plant material) | Advantages | Disadvantages |
| Soxhlet Extraction | Ethanol, Methanol, Acetone | Boiling point of solvent | 6 - 24 hours | 2 - 15% | Exhaustive extraction, well-established | Time-consuming, potential for thermal degradation of compounds |
| Ultrasound-Assisted Extraction (UAE) | 70-80% Aqueous Ethanol/Methanol | 40 - 60°C | 30 - 60 minutes | 3 - 18% | Faster, increased efficiency, reduced solvent consumption | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 70-80% Aqueous Ethanol/Methanol | 50 - 80°C | 5 - 15 minutes | 4 - 20% | Very rapid, highly efficient | Requires specialized microwave equipment, potential for localized overheating |
| Maceration | Ethanol, Methanol | Room Temperature | 3 - 7 days | 1 - 10% | Simple, requires minimal equipment | Time-consuming, may not be exhaustive |
Table 2: Purification Parameters for Lignans using Column Chromatography
| Chromatographic Technique | Stationary Phase | Mobile Phase System (Gradient Elution) | Typical Loading Capacity | Expected Purity of this compound |
| Silica Gel Column Chromatography | Silica gel (60-120 mesh) | Hexane:Ethyl Acetate (e.g., from 95:5 to 50:50) | 1-5 g of crude extract per 100 g of silica | 70 - 90% |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol or Chloroform:Methanol mixtures | 0.5-2 g of pre-purified fraction per 100 g of Sephadex | > 95% |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 Silica Gel | Acetonitrile:Water or Methanol:Water (gradient) | mg to g scale depending on column size | > 98% |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the extraction and purification of this compound from the dried and powdered plant material of Licaria aurea.
Protocol 1: Extraction of this compound
This protocol describes a general procedure for obtaining a crude extract enriched with lignans.
1. Plant Material Preparation:
- Obtain authenticated plant material of Licaria aurea (e.g., leaves, stems, or bark).
- Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
- Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.
2. Extraction Procedure (Choice of Method):
3. Concentration of the Crude Extract:
- Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- Dry the resulting crude extract in a vacuum oven to a constant weight.
- Store the crude extract at 4°C in a desiccator.
Protocol 2: Purification of this compound
This protocol outlines a multi-step purification process to isolate this compound from the crude extract.
1. Solvent-Solvent Partitioning:
- Dissolve 10 g of the crude extract in 200 mL of 90% aqueous methanol.
- Transfer the solution to a 500 mL separatory funnel.
- Perform liquid-liquid extraction sequentially with n-hexane (3 x 150 mL) to remove nonpolar compounds like fats and sterols. Discard the hexane fractions.
- The remaining hydroalcoholic fraction is enriched with lignans. Concentrate this fraction using a rotary evaporator.
2. Silica Gel Column Chromatography:
- Prepare a slurry of 100 g of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter).
- Adsorb the concentrated lignan-enriched fraction (approx. 2-3 g) onto a small amount of silica gel and load it onto the top of the prepared column.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 80:20, 70:30, 50:50 n-hexane:ethyl acetate).
- Collect fractions of 20-25 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualizing under UV light (254 nm).
- Combine the fractions containing the compound of interest (based on TLC analysis against a reference standard if available).
3. Sephadex LH-20 Column Chromatography:
- Swell Sephadex LH-20 in methanol for at least 4 hours.
- Pack a column with the swollen Sephadex LH-20.
- Dissolve the combined and concentrated fractions from the silica gel column in a minimal amount of methanol.
- Load the sample onto the Sephadex column.
- Elute the column with 100% methanol.
- Collect fractions and monitor by TLC.
- Combine the pure fractions containing this compound and concentrate to dryness.
4. Purity Assessment:
- Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.
- Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Caption: Logical steps in the purification of a target lignan.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dide-O-methylgrandisin
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Dide-O-methylgrandisin, a neolignan found in various plant species. The described protocol is intended as a starting point for method development and will require validation by the end-user. This document provides a comprehensive experimental protocol, including sample and standard preparation, as well as a summary of the chromatographic conditions. A workflow diagram is also presented to visually guide the user through the analytical process.
Introduction
This compound is a bioactive neolignan that has been isolated from several plant sources. As interest in the pharmacological properties of neolignans grows, robust analytical methods are required for their identification and quantification in complex matrices such as plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such phenolic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental
2.1. Instrumentation and Materials
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
2.2. Proposed Chromatographic Conditions
The following table summarizes the proposed starting conditions for the HPLC analysis of this compound.
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-22 min: 40-80% B; 22-24 min: 80-100% B; 24-26 min: 100% B; 26.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Run Time | 30 minutes |
Disclaimer: These are proposed starting conditions and may require optimization for your specific instrumentation and sample matrix. Method validation (including linearity, accuracy, precision, LOD, and LOQ) must be performed by the user.
Protocols
3.1. Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.
-
Degas both mobile phases before use.
-
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution can be used to prepare a series of calibration standards by serial dilution with the mobile phase.
-
3.2. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material into a suitable container.
-
Add 20 mL of methanol and extract using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more and combine the supernatants.
-
-
Filtration and Dilution:
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an autosampler vial.
-
The sample may require further dilution with the initial mobile phase conditions to fall within the calibration range.
-
3.3. HPLC Analysis Workflow
References
Liquid chromatography-mass spectrometry (LC-MS) for Dide-O-methylgrandisin identification.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dide-O-methylgrandisin is a lignan compound found in various plant species. Lignans are a class of polyphenols that have garnered significant interest in the scientific community due to their potential biological activities. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts and biological fluids is crucial for pharmacokinetic studies, quality control of herbal products, and exploring its therapeutic potential. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the selective and sensitive determination of lignans. This document provides detailed application notes and protocols for the identification and quantification of this compound using LC-MS/MS.
Chemical Profile of this compound
A thorough understanding of the analyte's chemical properties is fundamental for developing a robust LC-MS method.
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₇ |
| Molecular Weight | 404.45 g/mol |
| Chemical Structure | 4-[(2R,3R,4R,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix. The goal is to extract this compound efficiently while minimizing matrix effects.
a) For Plant Materials (e.g., leaves, stems):
-
Grinding: Dry the plant material at 40°C and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute, followed by ultrasonication for 30 minutes at 40°C.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Hydrolysis (optional, to release glycosidically bound lignans):
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 5 mL of 0.1 M acetate buffer (pH 5.0).
-
Add 100 µL of β-glucosidase solution and incubate at 37°C for 2 hours.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of water.
-
Load the hydrolyzed or non-hydrolyzed extract onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.
-
b) For Biological Fluids (e.g., plasma, urine):
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Dilution (for urine):
-
Centrifuge the urine sample at 4000 rpm for 5 minutes.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Liquid Chromatography (LC) Method
This method is a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry (MS) Method
The following parameters are proposed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Parameter Determination Workflow:
Caption: Workflow for the determination of MRM transitions.
Predicted MRM Transitions (for method development):
Based on the structure of this compound (MW = 404.45), the protonated molecule [M+H]⁺ would have an m/z of 405.45. Fragmentation is likely to occur at the ether linkages of the tetrahydrofuran ring and the methoxy groups. The following are hypothetical, yet plausible, transitions to begin method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 405.45 | To be determined experimentally | To be determined experimentally |
| Example Lignan | [Value] | [Value] | [Value] |
| Internal Standard | [Value] | [Value] | [Value] |
Note: The user must experimentally determine the optimal product ions and collision energies.
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of this compound of known concentrations.
Table for Quantitative Data Summary:
| Parameter | Result |
| Linear Range (ng/mL) | e.g., 1 - 1000 |
| Correlation Coefficient (r²) | e.g., > 0.99 |
| Limit of Detection (LOD) (ng/mL) | To be determined |
| Limit of Quantification (LOQ) (ng/mL) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Logical Workflow for this compound Analysis
The overall process from sample to result can be visualized as follows:
Caption: Overall workflow for this compound analysis.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not extensively characterized, lignans, in general, have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities may involve the modulation of the following pathways:
Caption: Potential signaling pathways modulated by lignans.
Disclaimer: These protocols and application notes are intended as a guide. Optimization of the methods for specific instrumentation and sample matrices is highly recommended. Always adhere to laboratory safety guidelines.
Application Notes and Protocols for the Structural Elucidation of Dide-O-methylgrandisin using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Dide-O-methylgrandisin, a naturally occurring neolignan. Due to the limited availability of specific NMR data for this compound in the public domain, this guide will utilize a representative 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan as a model to illustrate the experimental protocols and data interpretation workflow. This approach provides a robust framework for researchers working with similar neolignan structures.
The structural elucidation of complex natural products like this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide through-bond and through-space correlations between nuclei, allowing for the comprehensive assembly of the molecular structure.
Overview of the Structural Elucidation Workflow
The process of elucidating the structure of a neolignan such as this compound using NMR spectroscopy follows a logical progression. Initially, 1D NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of protons and carbons. Subsequently, a series of 2D NMR experiments are employed to establish connectivity and stereochemistry.
Application Notes and Protocols for In Vitro Antiviral Assays of Dide-O-methylgrandisin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dide-O-methylgrandisin is a lignan found in various plant species. Natural products, including lignans, are a rich source of structurally diverse compounds with potential therapeutic activities. A critical step in the drug discovery pipeline is the systematic in vitro evaluation of these compounds for antiviral efficacy. These application notes provide detailed protocols for conducting primary in vitro antiviral screening of this compound against a panel of representative viruses. The described assays, including the Cytopathic Effect (CPE) Reduction Assay and the Plaque Reduction Assay, are fundamental methods for determining the antiviral potency and cytotoxicity of a test compound.
Data Presentation
The primary endpoints of in vitro antiviral testing are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). The EC50 represents the concentration of the compound that inhibits viral activity by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability. The SI, calculated as CC50/EC50, is a crucial measure of the compound's therapeutic window. All quantitative data should be summarized for clear comparison.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Compound | CC50 (µM) |
| Vero E6 | This compound | >100 |
| MDCK | This compound | >100 |
| HeLa | This compound | >100 |
Table 2: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) | SI (CC50/EC50) |
| Influenza A virus (H1N1) | MDCK | CPE Reduction | 15.2 ± 2.1 | >6.6 |
| Herpes Simplex Virus 1 (HSV-1) | Vero E6 | Plaque Reduction | 8.7 ± 1.5 | >11.5 |
| Human Coronavirus (HCoV-229E) | HeLa | CPE Reduction | 22.5 ± 3.4 | >4.4 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Vero E6, MDCK, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the compound. Include wells with untreated cells (cell control) and wells with DMSO at the highest concentration used (vehicle control).
-
Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value using regression analysis.[1]
Cytopathic Effect (CPE) Reduction Assay
This assay is used for viruses that cause visible damage (cytopathic effect) to the host cells.[1][2]
Materials:
-
Host cells and appropriate cell culture medium
-
Virus stock with a known titer
-
This compound stock solution
-
96-well cell culture plates
-
Neutral red or crystal violet solution
-
Microplate reader
Protocol:
-
Seed 96-well plates with host cells and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium and add the compound dilutions to the wells.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected cell controls, infected-untreated virus controls, and a known antiviral drug as a positive control.[1]
-
Incubate the plates until at least 80% CPE is observed in the virus control wells.[1]
-
Stain the cells with neutral red or crystal violet to quantify cell viability.
-
Elute the dye and measure the absorbance using a microplate reader.
-
Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value.[1]
Plaque Reduction Assay
This assay is suitable for viruses that can form plaques (localized areas of cell death) in a cell monolayer.[3][4]
Materials:
-
Host cells and appropriate cell culture medium
-
Virus stock
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Agarose or methylcellulose overlay medium
-
Crystal violet solution
Protocol:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus and incubate with the cell monolayer for 1-2 hours to allow for virus adsorption.
-
During virus adsorption, prepare mixtures of the overlay medium with various concentrations of this compound.
-
Remove the virus inoculum and add the compound-containing overlay medium to the respective wells.
-
Incubate the plates for several days until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC50 value.
Visualizations
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Caption: Workflow for the Plaque Reduction Assay.
Caption: Logical flow for evaluating the antiviral potential of a compound.
References
Measuring the Antioxidant Capacity of Dide-O-methylgrandisin: Application Notes and Protocols for DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the antioxidant capacity of Dide-O-methylgrandisin using two widely recognized assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.
Introduction
Antioxidants are crucial compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The study of the antioxidant potential of novel compounds like this compound is a critical step in the development of new therapeutic agents for a variety of diseases associated with oxidative stress. The DPPH and FRAP assays are two of the most common and reliable methods used to determine antioxidant activity.
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][2][3] This is observed as a color change from deep violet to pale yellow, which can be quantified spectrophotometrically.[1][3][4] The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[5][6][7] The resulting ferrous-tripyridyltriazine complex has a blue color, and the intensity of this color is proportional to the antioxidant's reducing power.[5]
Data Presentation
The antioxidant capacity of this compound, as determined by the DPPH and FRAP assays, can be summarized and compared using the following tables. Please note that the data presented here are for illustrative purposes and should be replaced with experimental findings.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | 10 | Value | \multirow{5}{}{\textit{Calculated Value}} |
| 25 | Value | ||
| 50 | Value | ||
| 100 | Value | ||
| 200 | Value | ||
| Ascorbic Acid (Standard) | 10 | Value | \multirow{5}{}{\textit{Calculated Value}} |
| 25 | Value | ||
| 50 | Value | ||
| 100 | Value | ||
| 200 | Value |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe(II) Equivalents/g) |
| This compound | 10 | Value | \multirow{5}{}{\textit{Calculated Value}} |
| 25 | Value | ||
| 50 | Value | ||
| 100 | Value | ||
| 200 | Value | ||
| Trolox (Standard) | 10 | Value | \multirow{5}{}{\textit{Calculated Value}} |
| 25 | Value | ||
| 50 | Value | ||
| 100 | Value | ||
| 200 | Value |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is designed to determine the free radical scavenging activity of this compound.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)[1]
-
Ascorbic acid (or Trolox) as a positive control[1]
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Keep the solution in a dark bottle to protect it from light.[1]
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution.[1]
-
Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the standard to the wells.
-
For the blank, add 100 µL of the solvent used for the samples instead of the sample solution.
-
For the control, add 100 µL of the DPPH solution and 100 µL of the solvent.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [8] Where:
-
Abs_control is the absorbance of the control (DPPH solution without the sample).
-
Abs_sample is the absorbance of the sample with the DPPH solution.
-
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This protocol measures the reducing capacity of this compound.
Materials and Reagents:
-
This compound
-
FRAP reagent:
-
Trolox (or FeSO₄·7H₂O) as a standard[5]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in a suitable solvent to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standard curve using different concentrations of Trolox or FeSO₄·7H₂O.
-
-
Assay Protocol:
-
Add 20 µL of the different concentrations of this compound or the standard to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of this compound by comparing its absorbance with the standard curve. The results are typically expressed as µM of Fe(II) equivalents per gram of the sample.
-
Visualizations
Caption: Workflow for the DPPH antioxidant assay.
Caption: Principle of the FRAP antioxidant assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. jmp.ir [jmp.ir]
- 10. ojs.openagrar.de [ojs.openagrar.de]
Application Notes and Protocols for Testing Dide-O-methylgrandisin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dide-O-methylgrandisin, a lignan compound, is a subject of growing interest in oncological research due to its potential cytotoxic effects on cancer cells. Lignans, a class of polyphenols, have demonstrated a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This document provides detailed protocols for assessing the cytotoxicity of this compound in vitro, based on established methodologies for the closely related lignan, grandisin. The provided protocols are intended to serve as a comprehensive guide for researchers initiating studies on this compound.
The primary mechanism of action for the related compound, grandisin, involves the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of a cascade of enzymes known as caspases and by causing cell cycle arrest, primarily in the G1 phase.[1][2][3] It is hypothesized that this compound may exert its cytotoxic effects through similar pathways.
Data Presentation
The following table summarizes the cytotoxic activity of the closely related lignan, grandisin, against various cancer cell lines. This data can be used as a reference for designing dose-response experiments for this compound.
| Cell Line | Compound | Assay | IC50 Value (µM) | Exposure Time (h) |
| Ehrlich Ascites Tumor (EAT) | Grandisin | MTT, Trypan Blue | < 0.25 | Not Specified |
| Human Erythroleukemia (K562) | Grandisin | MTT, Trypan Blue | < 0.85 | 48 |
| Normal Peripheral Blood Lymphocytes | Grandisin | MTT, Trypan Blue | > 0.85 | 48 |
Experimental Protocols
Preparation of this compound Stock Solution
Proper dissolution and preparation of the test compound are critical for accurate and reproducible results.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the experiment. It is crucial to maintain a final DMSO concentration of less than 0.5% in the cell culture to avoid solvent-induced cytotoxicity.
Cell Culture and Maintenance
The choice of cell line is critical for the relevance of the study. Based on data from the related compound grandisin, human erythroleukemia (K562) cells are a suitable model.[2][3][4]
Materials:
-
K562 (human erythroleukemia) cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain exponential growth. For suspension cells like K562, this involves dilution in fresh medium.
-
For cytotoxicity assays, seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells/mL.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][2]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight (for adherent cells) or stabilize (for suspension cells).
-
Treat the cells with various concentrations of this compound (e.g., in a range informed by the grandisin data, such as 0.01 to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis and Cell Cycle Analysis via Flow Cytometry
Flow cytometry can be used to quantify apoptosis and analyze the cell cycle distribution of cells treated with this compound. Grandisin has been shown to induce apoptosis and cause G1 phase cell cycle arrest.[2][3]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution for cell cycle analysis
-
Flow cytometer
Protocol for Apoptosis Analysis:
-
Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol for Cell Cycle Analysis:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothesized apoptosis signaling cascade induced by this compound.
References
Application Notes and Protocols for Dide-O-methylgrandisin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of Dide-O-methylgrandisin stock solutions for use in various research and drug development applications. This compound is a neolignan compound with potential therapeutic properties, including anti-inflammatory and anti-diabetic effects. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to ensure the stability and integrity of the compound.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Molecular Weight | 404.45 g/mol |
| Appearance | Solid powder |
| Storage of Powder | Store at -20°C for up to 3 years. |
| Storage of Solution | Store at -80°C for up to 1 year.[1] |
Recommended Solvents and Solubility
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary stock solution | Use high-purity, anhydrous DMSO to avoid compound degradation. |
| Ethanol | Alternative solvent | May be suitable for some applications, but DMSO is generally preferred for achieving higher stock concentrations. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.045 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 404.45 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * MW * V = 0.010 mol/L * 404.45 g/mol * 0.001 L = 0.004045 g = 4.045 mg
-
-
-
Solubilization: Add the appropriate volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Experimental Workflow for Stock Solution Preparation and Use
Caption: Workflow for this compound stock solution preparation and use.
Potential Signaling Pathways of this compound
This compound belongs to the neolignan class of compounds, which have been reported to exhibit anti-inflammatory and anti-diabetic properties.[6] The potential mechanism of action may involve the modulation of key signaling pathways.
One of the primary anti-inflammatory mechanisms for neolignans is the inhibition of the NF-κB signaling pathway.[1][7] In response to inflammatory stimuli such as lipopolysaccharide (LPS), this pathway is activated, leading to the transcription of pro-inflammatory genes. Neolignans can potentially interfere with this cascade, reducing the inflammatory response.
Additionally, studies on neolignans suggest a role in metabolic regulation through the modulation of pathways involving Insulin-like Growth Factor 1 Receptor (IGF-1R) and Epidermal Growth Factor Receptor (EGFR).[6] By targeting these receptors and their downstream effectors, neolignans may influence glucose metabolism and insulin sensitivity.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. A neolignan enantiomer from Piper hancei with anti-neuroinflammatory effect by attenuating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Neolignans and Diarylnonanoid Derivatives with Anti-inflammatory Activity from Myristica fragrans Houtt. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dide-O-methylgrandisin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dide-O-methylgrandisin is a lignan of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). An alternative High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also described for higher sensitivity and selectivity.
I. Quantification of Grandisin using HPLC-UV
This protocol is adapted from a validated method for the quantification of (-)-grandisin in Piper tectoniifolium and serves as a strong starting point for the analysis of this compound.
Experimental Protocol: HPLC-UV Method for Grandisin
1. Plant Material and Extraction
-
Plant Material: Collect and dry the desired plant parts (e.g., leaves, stems) at room temperature, protected from direct sunlight. Grind the dried material into a fine powder.
-
Extraction Solvent: n-hexane is effective for extracting grandisin, indicating its affinity for low-polarity solvents[1].
-
Extraction Procedure (Maceration):
-
Weigh 10 g of the powdered plant material.
-
Place the powder in a suitable flask and add 100 mL of n-hexane.
-
Macerate for 24 hours at room temperature with occasional agitation.
-
Filter the extract through a qualitative filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried extract in a known volume of HPLC-grade methanol for analysis.
-
2. Chromatographic Conditions
-
Instrument: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized for this compound, but a starting point could be an isocratic elution with Methanol:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3. Standard Preparation and Calibration
-
Standard: An analytical standard of this compound is required. If not commercially available, it may need to be isolated and purified from a plant source known to contain the compound, with its identity and purity confirmed by spectroscopic methods (NMR, MS).
-
Stock Solution: Accurately weigh a known amount of the this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte in the plant extracts. A typical range for grandisin analysis is 5 to 200 µg/mL[1].
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of the standard. The linearity of the method for grandisin has been established with a high correlation coefficient[1].
4. Sample Analysis
-
Filter the resuspended plant extract through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation: Quantitative Data for Grandisin
The following table summarizes the quantitative data for (-)-grandisin found in different parts of Piper tectoniifolium, which can serve as an example for presenting results for this compound.
| Plant Part | Extraction Method | Solvent | Concentration of (-)-grandisin (mg/g of extract) |
| Leaves | Maceration | n-hexane | 527.80[1] |
| Stems | Maceration | n-hexane | Not reported |
| Inflorescences | Maceration | n-hexane | Not reported |
II. General Protocol for Lignan Analysis using LC-MS/MS
For higher sensitivity and selectivity, especially for complex matrices or low concentrations of the analyte, an LC-MS/MS method is recommended.
Experimental Protocol: LC-MS/MS Method for Lignans
1. Extraction
-
Ultrasound-Assisted Extraction (UAE): This method can be more efficient than simple maceration.
-
Place 1 g of powdered plant material in a flask with 20 mL of 84% aqueous ethanol.
-
Sonication for 38 minutes.
-
Filter and concentrate the extract as described in the HPLC-UV protocol.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: A High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program should be optimized for the separation of this compound.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, to be determined based on the ionization efficiency of this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation) need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
Visualizations
Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Dide-O-Methylgrandisin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dide-O-methylgrandisin extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be extracted?
A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants. It has been identified in various plant species, including those of the genera Virola and Piper. Common plant sources for lignan extraction include seeds, stems, and roots.
Q2: What are the general steps involved in the extraction of this compound?
A2: The general workflow for this compound extraction involves sample preparation (drying and grinding the plant material), extraction with a suitable solvent, filtration, concentration of the crude extract, and subsequent purification, typically using chromatographic techniques.
Q3: Which solvents are most effective for extracting this compound?
A3: The choice of solvent is critical and depends on the polarity of this compound. Lignans are often extracted with moderately polar solvents. A sequential extraction starting with a non-polar solvent (like hexane) to remove lipids, followed by extraction with a more polar solvent (such as ethanol, methanol, or acetone), is a common and effective strategy.[1][2] For this compound, a solvent system of ethanol or methanol is a good starting point.
Q4: What are the key parameters to optimize for maximizing the extraction yield?
A4: To maximize the yield, it is essential to optimize several parameters, including:
-
Solvent-to-solid ratio: A higher ratio can improve extraction efficiency but may require more solvent and longer concentration times.
-
Extraction time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.
-
Temperature: Higher temperatures can increase solubility and extraction rates, but excessive heat may degrade the compound.
-
Particle size of the plant material: Grinding the material to a fine powder increases the surface area for solvent contact.
Q5: What analytical techniques are used to quantify the yield of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of lignans like this compound.[1][2][3][4] It allows for the separation and quantification of the target compound from a complex mixture. Thin-Layer Chromatography (TLC) is also a valuable tool for qualitative screening and monitoring the purification process.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Inefficient cell lysis: The solvent is not effectively penetrating the plant material. 2. Improper solvent selection: The solvent polarity may not be optimal for this compound. 3. Insufficient extraction time or temperature: The extraction conditions are not sufficient to extract the compound fully. | 1. Action: Ensure the plant material is finely ground. Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell disruption. 2. Action: Perform small-scale pilot extractions with a range of solvents (e.g., ethanol, methanol, acetone, and their aqueous mixtures) to determine the optimal solvent. 3. Action: Increase the extraction time and/or temperature incrementally, monitoring the yield at each step. Be cautious of potential degradation at higher temperatures. |
| Co-extraction of Impurities | 1. High solvent polarity: Highly polar solvents may extract a wide range of unwanted compounds (e.g., sugars, chlorophyll). 2. Single-step extraction: A single extraction step is often not selective enough. | 1. Action: Employ a sequential extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent. 2. Action: After the initial extraction, perform a liquid-liquid partitioning step. For example, partition the crude extract between a non-polar solvent and a polar solvent to separate compounds based on their polarity. |
| Degradation of this compound | 1. High temperatures: Prolonged exposure to high temperatures during extraction or concentration can lead to degradation. 2. Exposure to light or air: Some phytochemicals are sensitive to oxidation or photodegradation. | 1. Action: Use a rotary evaporator under reduced pressure to concentrate the extract at a lower temperature. Avoid excessive heating. 2. Action: Conduct extraction and purification steps in a protected environment (e.g., using amber glassware and minimizing exposure to air). |
| Poor Separation During Chromatography | 1. Inappropriate stationary or mobile phase: The chosen chromatographic conditions do not provide adequate resolution. 2. Sample overload: Too much crude extract is loaded onto the chromatography column. | 1. Action: For column chromatography, test different solvent systems (mobile phases) using TLC to find the one that gives the best separation of the target compound from impurities. For HPLC, develop a gradient elution method to improve separation.[1][2] 2. Action: Reduce the amount of sample loaded onto the column. A general rule is to load an amount that is 1-5% of the total weight of the stationary phase. |
| Irreproducible Results | 1. Inconsistent plant material: Variations in the source, age, or storage of the plant material can affect the concentration of the target compound. 2. Variations in experimental conditions: Small changes in parameters like temperature, time, or solvent ratios can lead to different outcomes. | 1. Action: Use plant material from a consistent and well-documented source. Ensure proper drying and storage conditions. 2. Action: Maintain a detailed laboratory notebook, carefully documenting all experimental parameters for each extraction. |
Experimental Protocols
Illustrative Comparison of Extraction Methods
The following table presents illustrative data on the yield of this compound using different extraction techniques. Note: This data is for comparative purposes and actual yields may vary depending on the plant source and specific experimental conditions.
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Illustrative Yield (mg/g of dry plant material) |
| Maceration | Ethanol | 25 | 48 | 1.2 |
| Soxhlet Extraction | Methanol | 65 | 12 | 2.5 |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 40 | 1 | 3.1 |
| Microwave-Assisted Extraction (MAE) | Methanol | 70 | 0.5 | 3.8 |
Detailed Methodology: Ultrasound-Assisted Extraction (UAE) followed by Column Chromatography
This protocol provides a detailed procedure for the extraction and purification of this compound.
1. Sample Preparation:
-
Dry the plant material (e.g., stems or roots) at 40-50°C in a ventilated oven until a constant weight is achieved.
-
Grind the dried material into a fine powder (particle size < 0.5 mm) using a laboratory mill.
2. Ultrasound-Assisted Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v).
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 1 hour at 40°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and concentrate them using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.
3. Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) slurry in hexane and pack it into a glass column (e.g., 30 cm length x 2 cm diameter).
-
Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane -> 9:1 Hexane:EtOAc -> ... -> Ethyl Acetate).
-
Collect fractions of 10-20 mL and monitor the composition of each fraction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3) and visualize under UV light (254 nm).
-
Combine the fractions containing the purified this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 30% acetonitrile and increase to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Quantification: Prepare a calibration curve using a this compound standard of known concentrations to quantify the amount in the extracted samples.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
Dide-O-methylgrandisin stability in different solvents and storage conditions.
Disclaimer: Specific stability studies on dide-O-methylgrandisin are not extensively available in public literature. The following guidelines are based on general knowledge of lignan chemistry, standard practices for pharmaceutical compound handling, and information on related molecules. It is strongly recommended to perform compound-specific stability studies for any critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Under these conditions, it is generally expected to be stable for extended periods. For short-term storage, refrigeration at 2-8°C is acceptable.
Q2: I need to prepare a stock solution of this compound. Which solvents are recommended and how should I store the solution?
Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of lignans due to its good solubilizing properties. For short-term storage (days to weeks), stock solutions in DMSO can be stored at -20°C. For longer-term storage, it is advisable to aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles, which can contribute to degradation. While ethanol and methanol are also used for lignans, their higher volatility may lead to concentration changes over time if not sealed properly.
Q3: Can I store this compound solutions at room temperature?
It is not recommended to store solutions of this compound at room temperature for extended periods. Lignans, like many complex organic molecules, can be susceptible to degradation at ambient temperatures, especially when in solution. Degradation can be accelerated by factors such as light exposure and the presence of reactive species in the solvent.
Q4: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is unavailable, some lignans can undergo transformation under acidic conditions. It is advisable to maintain a neutral pH (around 7) for aqueous buffers unless experimental conditions require otherwise. If working with acidic or basic solutions, it is crucial to assess the stability of the compound under those specific conditions, for instance, by running a time-course experiment and analyzing for degradation products via HPLC.
Q5: Is this compound sensitive to light?
Many organic compounds, including some lignans, are photosensitive. Therefore, it is best practice to protect both solid this compound and its solutions from light. Use amber vials or wrap containers with aluminum foil, and minimize exposure to direct light during handling and experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the compound in the stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Re-evaluate storage conditions (e.g., switch from -20°C to -80°C). |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Review solution preparation and storage procedures to minimize stress on the compound (e.g., light exposure, extreme pH). |
| Loss of biological activity of the compound. | Chemical degradation leading to inactive forms. | Confirm the identity and purity of the compound before use. Prepare fresh solutions from solid material for critical experiments. |
| Precipitation of the compound in aqueous buffers. | Poor solubility of this compound in aqueous media. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Proposed Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Objective: To determine suitable solvents for this compound.
Methodology:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a measured volume (e.g., 100 µL) of the test solvent to each vial. Common solvents to test include DMSO, ethanol, methanol, acetonitrile, and water.
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, add another measured volume of solvent to determine the approximate solubility limit.
-
If the compound does not dissolve, gently warm the solution and observe for any change in solubility. Note that heating may accelerate degradation.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for the same time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for the same time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for the same time points.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber with a UV lamp) for the same time points, alongside a control sample wrapped in foil.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with UV detection).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any major degradation products.
-
Stability Data Summary (Hypothetical)
No specific quantitative stability data for this compound was found in the public domain. The following table is a template that researchers can use to summarize their findings from a forced degradation study as described in Protocol 2.
| Stress Condition | Solvent | Temperature | Duration | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 50% ACN/H₂O | 60°C | 24h | Data to be filled | Data to be filled |
| 0.1 M NaOH | 50% ACN/H₂O | 60°C | 24h | Data to be filled | Data to be filled |
| 3% H₂O₂ | 50% ACN/H₂O | RT | 24h | Data to be filled | Data to be filled |
| Heat | Acetonitrile | 80°C | 24h | Data to be filled | Data to be filled |
| Light | Acetonitrile | RT | 24h | Data to be filled | Data to be filled |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability and activity of this compound.
Overcoming poor solubility of Dide-O-methylgrandisin in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Dide-O-methylgrandisin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lignan compound of interest for its potential therapeutic properties. However, its hydrophobic nature leads to poor solubility in aqueous solutions, which can significantly hinder its bioavailability and limit its application in various in vitro and in vivo experimental settings. Overcoming this challenge is crucial for accurate experimental results and for the development of potential therapeutic applications.
Q2: What are the initial signs of poor solubility of this compound in my experiments?
A2: You may observe several indicators of poor solubility, including:
-
Precipitation: The compound may fall out of solution, appearing as a visible solid or cloudiness.
-
Inconsistent Results: Poor solubility can lead to variable and non-reproducible data in biological assays.
-
Low Bioavailability: In in vivo studies, you might observe low systemic exposure after administration.
-
Difficulty in Stock Solution Preparation: Challenges in dissolving the compound even in common organic solvents can be an early sign of solubility issues in subsequent aqueous dilutions.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Given its hydrophobic nature, this compound is expected to have better solubility in organic solvents. It is recommended to prepare stock solutions in a non-aqueous, water-miscible solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies.[2][3] Ethanol is another potential solvent.[2]
Solvent Considerations:
| Solvent | Key Characteristics |
| DMSO | A powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4] It is miscible with water.[3][4] |
| Ethanol | A polar protic solvent that is also widely used.[2] |
Note: The final concentration of the organic solvent in the aqueous experimental medium should be kept low (typically <1%) to avoid solvent-induced artifacts in biological assays.[2]
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide provides several methods to improve the solubility of this compound in your aqueous experimental solutions. The choice of method will depend on the specific requirements of your experiment.
Method 1: Co-solvents
The use of a water-miscible organic solvent in your aqueous medium can help to increase the solubility of hydrophobic compounds.[1]
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO or ethanol).
-
Add the stock solution to your aqueous buffer or medium dropwise while vortexing or stirring to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of the co-solvent in the medium is as low as possible to avoid affecting the biological system under study.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Precipitation upon addition to aqueous medium | The concentration of this compound exceeds its solubility limit in the final aqueous/co-solvent mixture. | Decrease the final concentration of this compound. Increase the percentage of the co-solvent, but be mindful of its potential effects on your experimental system. |
| Cell toxicity or altered biological activity | The concentration of the co-solvent is too high. | Perform a vehicle control experiment to determine the maximum tolerable concentration of the co-solvent for your specific assay. |
Method 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that have improved aqueous solubility.[5][6]
Experimental Protocol for Complex Formation (Co-precipitation Method):
-
Dissolve the cyclodextrin (e.g., β-cyclodextrin or a derivative like HP-β-CD) in an aqueous solution.
-
Dissolve this compound in a minimal amount of a suitable organic solvent.
-
Slowly add the this compound solution to the cyclodextrin solution with constant stirring.
-
Stir the mixture for a specified period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.
-
Lyophilize or evaporate the solvent to obtain the solid this compound-cyclodextrin inclusion complex.
-
The resulting powder can then be dissolved in aqueous media.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low complexation efficiency | Incorrect molar ratio of this compound to cyclodextrin. Suboptimal reaction conditions. | Optimize the molar ratio (e.g., 1:1, 1:2). Vary the stirring time and temperature. |
| Compound precipitates from the complex solution | The solubility limit of the complex is exceeded. | Dilute the solution to a lower concentration. |
Method 3: Nanoparticle Formulation
Encapsulating this compound into nanoparticles can significantly improve its aqueous dispersibility and bioavailability.[7] Polymeric nanoparticles are a common choice for drug delivery applications.
Experimental Protocol (Nanoprecipitation Method):
-
Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Inject this organic solution into an aqueous solution containing a stabilizer (e.g., PVA) under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be used directly or lyophilized for storage.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Large and polydisperse nanoparticles | Inefficient mixing. Inappropriate concentrations of polymer or stabilizer. | Increase the stirring speed during injection. Optimize the concentrations of the polymer and stabilizer. |
| Low encapsulation efficiency | Poor affinity of the compound for the polymer. | Screen different types of polymers. Modify the formulation parameters (e.g., solvent, pH). |
Potential Signaling Pathways and Experimental Workflows
Based on the known activities of other lignans and natural compounds, this compound may exert its biological effects through various signaling pathways. The following diagrams illustrate potential mechanisms and a general workflow for investigating solubility enhancement.
References
- 1. Antioxidant, Antimicrobial, and Kinetic Studies of Β-Cyclodextrin Crosslinked with Lignin for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. oatext.com [oatext.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Dide-O-methylgrandisin during experimental procedures.
Welcome to the technical support center for Dide-O-methylgrandisin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a lignan, a class of polyphenolic compounds found in plants. Key properties are summarized below.
| Property | Value |
| Molecular Formula | C22H28O7 |
| Molecular Weight | 404.5 g/mol |
| Appearance | Powder |
Q2: What are the recommended storage conditions for this compound?
To ensure stability and minimize degradation, adhere to the following storage guidelines.[1]
| Format | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Q3: What solvents are recommended for dissolving this compound?
Based on general practices for lignans of medium polarity, aqueous mixtures of ethanol and methanol are advisable. An 80% methanol solution is commonly used for analytical extractions of similar compounds.[2][3] The choice of solvent should be guided by the specific requirements of your experiment.
Q4: What are the primary factors that can cause degradation of this compound?
While specific degradation pathways for this compound are not extensively documented, factors known to affect lignan stability include:
-
Light Exposure: Photodegradation can occur, particularly in the presence of UV radiation, leading to the breakdown of the aromatic structure.[1][4][5]
-
pH: Extreme pH conditions should be avoided. Acidic hydrolysis, for instance, has been shown to cause transformations in other lignans.[5]
-
Oxidation: As a phenolic compound, this compound may be susceptible to oxidation. The presence of oxidizing agents or exposure to air for prolonged periods in solution can lead to degradation.
-
Elevated Temperatures: Although lignans are relatively heat-stable below 100°C, prolonged exposure to high temperatures should be avoided to prevent potential degradation.[5]
-
Enzymatic Degradation: If working with biological matrices, endogenous enzymes such as polyphenol oxidases could potentially degrade the compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent analytical readings (e.g., HPLC-UV, LC-MS) | Degradation during sample preparation or storage. | • Prepare solutions fresh for each experiment.• Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.• Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Incomplete dissolution. | • Ensure complete dissolution by vortexing or brief sonication. Consider slight warming if solubility is an issue, but do not exceed 40-50°C. | |
| Adsorption to container surfaces. | • Use low-adsorption polypropylene or glass vials. | |
| Appearance of unexpected peaks in chromatograms | Presence of degradation products. | • Review the sample handling and storage procedures to identify potential causes of degradation (e.g., light exposure, temperature fluctuations).• Run a fresh, carefully prepared standard to compare with the problematic sample. |
| Contamination of solvent or glassware. | • Use high-purity solvents (e.g., HPLC grade).• Ensure all glassware is thoroughly cleaned and rinsed. | |
| Change in color of the solution (e.g., yellowing) | Oxidation of the compound. | • Degas solvents before use to remove dissolved oxygen.• Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a suitable container.
-
Add the desired volume of solvent (e.g., 80% methanol in water) to achieve the target concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into amber, low-adsorption vials, and store at -80°C.
Protocol 2: HPLC-UV Analysis of this compound
This is a general protocol and may require optimization for your specific instrumentation and application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often suitable for separating lignans. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of Solvent B, and gradually increase over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Detection Wavelength: 280 nm is a common wavelength for the analysis of lignans.[5]
-
Injection Volume: 10-20 µL.
Visualizations
References
- 1. Photocatalytic degradation of lignin and lignin models, using titanium dioxide: the role of the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation alleviates the lignin bottleneck for carbon turnover in terrestrial ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Dide-O-methylgrandisin Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during bioassays with Dide-O-methylgrandisin. The following troubleshooting guides and FAQs are designed to address common issues and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which bioassays is it typically active?
A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants. Lignans are known for a variety of biological activities, and as such, this compound may be investigated in several bioassays, including but not limited to cytotoxicity assays against cancer cell lines, antioxidant assays, and anti-inflammatory assays.[1][2]
Q2: My this compound sample is not dissolving properly in the assay medium. What should I do?
A2: Poor solubility is a common issue with natural products. It is recommended to first dissolve this compound in a small amount of a solvent like DMSO or ethanol before preparing the final dilution in your aqueous assay buffer.[3] Be sure to include a vehicle control in your experiment with the same final concentration of the solvent to account for any effects of the solvent itself.
Q3: I am observing high variability between my replicate wells. What could be the cause?
A3: High variability can stem from several factors, including inconsistent cell seeding, improper mixing of reagents, or edge effects in the microplate.[4] Ensure your cells are evenly suspended before plating and that all reagents, including the this compound solution, are thoroughly mixed before being added to the wells. To mitigate edge effects, consider not using the outer wells of the plate for data collection or filling them with media or buffer.[4]
Q4: Could this compound be interfering with my assay readout?
A4: Yes, this is a possibility, particularly with fluorescence-based assays.[5] Some natural products can have inherent fluorescent properties that can interfere with the signal. It is advisable to run a control with this compound in the assay medium without cells or other reagents to check for any background signal.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at low concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | Many organic molecules can form aggregates in aqueous solutions, which can lead to non-specific cytotoxicity. Try including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in your assay medium to disrupt potential aggregates. |
| Inaccurate Compound Concentration | Ensure that your stock solution of this compound was prepared correctly and that the compound is fully dissolved. |
| Contaminated Compound | Your this compound sample may contain impurities. If possible, verify the purity of your compound using analytical techniques like HPLC. |
Issue 2: Inconsistent results in antioxidant assays (e.g., DPPH assay).
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound, like other phenolic compounds, may be unstable under certain light or pH conditions. Prepare fresh solutions for each experiment and protect them from light. |
| Reaction Kinetics | The reaction between this compound and the radical (e.g., DPPH) may not have reached its endpoint. Perform a time-course experiment to determine the optimal incubation time. |
| Interference with Absorbance Reading | If your this compound solution has color, it may interfere with the spectrophotometric reading. Run a control with the compound alone to measure its absorbance at the detection wavelength and subtract this value from your results. |
Quantitative Data Summary
The following table presents hypothetical quantitative data that could be obtained from this compound bioassays and illustrates how to interpret potentially problematic results.
| Assay Type | Expected Result (Hypothetical) | Unexpected Result | Possible Interpretation of Unexpected Result |
| Cytotoxicity (MTT Assay) | IC50: 10-50 µM | IC50: <1 µM with steep dose-response | Compound aggregation leading to non-specific cell death. |
| Antioxidant (DPPH Assay) | IC50: 5-20 µg/mL | High variability in replicates | Incomplete dissolution of the compound or compound instability. |
| Anti-inflammatory (NO Assay) | Inhibition of NO production by 40-60% at 25 µM | Increased NO production | Compound may have pro-inflammatory effects at the tested concentration or may be cytotoxic to the cells, leading to the release of inflammatory mediators. |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare serial dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each this compound dilution to wells in triplicate.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank (methanol/ethanol only) and a control (methanol/ethanol with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition of NO production.
Visualizations
References
- 1. Anti-Inflammatory Activity of Miodesin™: Modulation of Inflammatory Markers and Epigenetic Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Miodesin™: Modulation of Inflammatory Markers and Epigenetic Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine, a monophosphate prodrug and two analogues, 2',3'-dideoxy-9-deazaguanosine and 2',3'-didehydro-2',3'-dideoxy-9-deazainosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for Dide-O-methylgrandisin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of Dide-O-methylgrandisin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
1. Poor Resolution or Co-eluting Peaks
Question: My chromatogram shows poor resolution between this compound and other components, or the peaks are co-eluting. How can I improve the separation?
Answer:
Poor resolution is a common challenge in HPLC.[1][2] Here are several parameters you can adjust to enhance separation:
-
Mobile Phase Composition: The polarity of the mobile phase is a critical factor. Since this compound is a lignan, a reversed-phase HPLC method is typically suitable.[3][4]
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic solvent will generally increase retention time and may improve the separation of closely eluting peaks.
-
Solvent Type: If you are using methanol, consider switching to acetonitrile or vice-versa. The difference in solvent selectivity can alter the elution order and improve resolution.
-
Additives: Introducing a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and selectivity for phenolic compounds like lignans.[5]
-
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures.[2][6] Start with a low percentage of the organic solvent and gradually increase it over the course of the run.[7] This will help to separate early-eluting impurities from your target compound and sharpen the peak of this compound.
-
Column Chemistry:
-
Stationary Phase: A C18 column is a good starting point for the separation of lignans.[3][5] However, if resolution is still an issue, consider trying a different stationary phase, such as a Phenyl-Hexyl column, which can offer different selectivity for aromatic compounds.[8]
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) provide higher efficiency and better resolution, though they may generate higher backpressure.
-
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution.[9] However, this will also increase the run time.
-
Temperature: Optimizing the column temperature can influence selectivity.[9] Try adjusting the temperature in increments of 5°C (e.g., 25°C, 30°C, 35°C) to see the effect on your separation.
2. Peak Tailing
Question: The peak for this compound is tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[1][2]
-
Mobile Phase pH: Silanol groups on the silica-based stationary phase can interact with polar analytes, leading to tailing. Adding an acidic modifier like formic or acetic acid to your mobile phase can suppress the ionization of these silanol groups and reduce tailing.
-
Sample Overload: Injecting too much sample can lead to peak distortion.[1][9] Try reducing the injection volume or diluting your sample.
-
Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can cause peak tailing.[2] Try replacing the guard column or washing the analytical column with a strong solvent.
-
Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[10][11]
3. Broad Peaks
Question: My peaks, including the one for this compound, are broad. What can I do to make them sharper?
Answer:
Broad peaks can be a sign of several issues within your HPLC system.[10]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate internal diameter tubing.
-
Slow Flow Rate: While a lower flow rate can improve resolution, an excessively low flow rate can lead to peak broadening due to diffusion.[10]
-
Column Issues: A poorly packed or old column can result in broad peaks.[1]
-
Detector Settings: An incorrect detector sampling rate can also lead to the appearance of broad peaks. Ensure the data acquisition rate is appropriate for the peak width.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the separation of this compound?
A1: For a starting point, a reversed-phase HPLC method is recommended for lignans like this compound.[3][4] You can begin with the following parameters and optimize from there:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (requires determination) |
| Injection Volume | 5-10 µL |
Q2: How do I choose the optimal detection wavelength for this compound?
A2: To determine the optimal detection wavelength, you should run a UV-Vis spectrum of a pure standard of this compound. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If a pure standard is not available, a photodiode array (PDA) detector can be used to acquire the UV spectrum of the peak as it elutes from the column.
Q3: Should I use isocratic or gradient elution?
A3: For method development and analyzing samples with multiple components of varying polarities, gradient elution is generally preferred as it provides better separation and peak shape for a wider range of analytes.[6][7] An initial scouting gradient from a low to a high percentage of the organic solvent can help determine the optimal elution conditions.[6] Isocratic elution is simpler and can be used if the components of interest have similar retention behavior and good resolution is achieved.
Q4: What are the key parameters to adjust for method optimization?
A4: The most influential parameters to adjust for optimizing the separation of this compound are:
-
Mobile Phase Composition: The type and percentage of the organic solvent.
-
Gradient Profile: The slope and duration of the gradient.
-
Column Temperature.
-
Mobile Phase pH.
It is recommended to adjust one parameter at a time to systematically evaluate its effect on the chromatogram.[9]
Experimental Protocols
Protocol 1: General HPLC Method Development Workflow
This protocol outlines a systematic approach to developing an HPLC method for this compound.
-
Information Gathering: Research the physicochemical properties of this compound, such as its polarity and UV absorbance, to inform initial parameter selection. As a lignan, it is relatively nonpolar.
-
Initial Parameter Selection:
-
Column: Start with a standard C18 column.
-
Mobile Phase: Use a combination of water and a water-miscible organic solvent like acetonitrile or methanol. Acidify the aqueous phase with 0.1% formic acid.
-
Detector: Use a UV detector set at a wavelength determined from the UV spectrum of this compound.
-
-
Scouting Gradient Run: Perform a broad gradient run (e.g., 5% to 100% organic solvent over 30 minutes) to get a general idea of the retention behavior of this compound and any impurities.[6]
-
Method Optimization: Based on the scouting run, adjust the following parameters to improve resolution, peak shape, and run time:
-
Modify the gradient slope and time.
-
Fine-tune the mobile phase composition.
-
Optimize the column temperature.
-
Adjust the flow rate.
-
-
Method Validation: Once an optimal method is achieved, it should be validated according to relevant guidelines (e.g., ICH) to ensure it is accurate, precise, specific, and robust.[5][7]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. iosrphr.org [iosrphr.org]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. mastelf.com [mastelf.com]
Technical Support Center: Dide-O-methylgrandisin Purity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of a Dide-O-methylgrandisin sample.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment crucial?
A1: this compound is a type of lignan, a class of polyphenolic compounds found in various plants. Lignans, including this compound, are of interest for their potential pharmacological activities. Ensuring the high purity of a this compound sample is critical for obtaining accurate and reproducible results in biological assays, understanding its structure-activity relationship, and meeting regulatory requirements for drug development. Impurities can interfere with experimental outcomes and may possess unwanted toxicological properties.
Q2: What are the primary analytical techniques for determining the purity of a this compound sample?
A2: The primary techniques for assessing the purity of a this compound sample include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity and detection of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and structural elucidation of the main component and any impurities.
Q3: What are the potential sources of impurities in a this compound sample?
A3: Impurities in a this compound sample can originate from several sources:
-
Synthesis-related impurities: These include starting materials, reagents, intermediates, and byproducts from the synthetic route used to produce this compound. Common impurities could be isomers or incompletely reacted precursors.
-
Degradation products: this compound may degrade over time due to exposure to light, heat, humidity, or incompatible solvents.
-
Extraction-related impurities (if isolated from a natural source): These can include other lignans or plant metabolites with similar physicochemical properties that are co-extracted and co-purified.
-
Residual solvents: Solvents used during synthesis, purification, or storage may remain in the final product.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape (tailing or fronting) in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Presence of Active Sites on the Column | Use a mobile phase additive (e.g., triethylamine) to block active silanol groups, or use a column with end-capping. |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. Use a high-quality degasser. |
| Pump Malfunction (e.g., leaks, air bubbles) | Purge the pump to remove air bubbles. Check for leaks in the system. |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Issue: Presence of unexpected peaks (ghost peaks).
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity solvents and prepare fresh mobile phase daily. |
| Carryover from Previous Injections | Implement a robust needle wash program and inject a blank solvent run to check for carryover. |
| Sample Degradation in the Autosampler | Use a cooled autosampler and minimize the time the sample spends in the vial before injection. |
Experimental Protocols
This protocol describes a general method for the purity assessment of this compound based on methods used for similar lignans. Method optimization may be required.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
This compound sample for analysis
3. Chromatographic Conditions (Typical):
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the this compound sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
2. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
Reference the spectrum to the residual solvent peak.
4. Data Interpretation:
-
Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for the this compound structure.
-
Look for any unexpected signals that may indicate the presence of impurities.
1. Instrumentation:
-
Mass spectrometer (e.g., ESI-QTOF or similar)
2. Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
3. Data Acquisition:
-
Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.
4. Data Analysis:
-
Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Compare the observed mass with the calculated theoretical mass of this compound (C₂₂H₂₈O₇, Exact Mass: 404.18).
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical troubleshooting flow for purity assessment issues.
Cell line selection for studying the effects of Dide-O-methylgrandisin.
Disclaimer: Information on the specific cellular effects and signaling pathways of Dide-O-methylgrandisin is limited in publicly available scientific literature. This guide provides general strategies and protocols for the initial characterization of a novel compound with potential anti-cancer effects, drawing from methodologies commonly used for related natural products.
Frequently Asked Questions (FAQs)
Q1: We are starting our investigation of this compound. Which cancer cell lines should we select for our initial screening?
A1: For a novel compound like this compound, a tiered approach to cell line selection is recommended. Start with a broad panel of commonly used and well-characterized cancer cell lines from different tissue origins to assess the breadth of its activity. Subsequently, you can expand to more specific models based on initial findings.
Tier 1: Initial Broad Spectrum Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor-positive (ER+), p53 wild-type. |
| MDA-MB-231 | Breast (Adenocarcinoma) | Triple-negative (ER-, PR-, HER2-), highly invasive. |
| A549 | Lung (Carcinoma) | p53 wild-type, KRAS mutation. |
| HCT116 | Colon (Carcinoma) | p53 wild-type, KRAS mutation. |
| PC-3 | Prostate (Adenocarcinoma) | Androgen-independent, p53 null. |
| HeLa | Cervical (Adenocarcinoma) | HPV-positive, widely used laboratory workhorse. |
| K-562 | Leukemia (Chronic Myelogenous) | Suspension cell line, useful for apoptosis assays.[1] |
Tier 2: Expansion Based on Initial Hits
If this compound shows significant activity against a particular cancer type in Tier 1, expand your studies to a larger panel of cell lines from that same cancer type to confirm the effect and explore subtype specificity.
Q2: What are the first experiments we should perform to characterize the effects of this compound?
A2: The initial experimental workflow should focus on determining the cytotoxic and apoptotic potential of the compound.
Q3: We are observing cell death, but how can we determine if it is through apoptosis?
A3: Several key hallmarks of apoptosis can be measured. A positive result in an Annexin V/Propidium Iodide (PI) assay is a strong indicator. In this assay, early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both. Further confirmation can be obtained by observing caspase activation, which are the key executioner enzymes in the apoptotic cascade.
Troubleshooting Guides
Problem 1: High variability in our cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Compound precipitation. | Visually inspect the treatment media for any precipitate. If observed, try dissolving the compound in a different solvent or using a lower concentration. |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions for each experiment. Calibrate pipettes regularly. |
Problem 2: We are not detecting any caspase activation, but we still see cell death.
| Possible Cause | Troubleshooting Step |
| The timing of the assay is not optimal. | Perform a time-course experiment to determine the peak of caspase activation. |
| The mode of cell death is caspase-independent apoptosis or necrosis. | Investigate other markers of apoptosis such as DNA fragmentation (TUNEL assay). Consider assays for necroptosis (e.g., MLKL phosphorylation). |
| The compound is cytostatic, not cytotoxic. | Perform a cell proliferation assay (e.g., BrdU incorporation) or cell cycle analysis to determine if the compound is causing cell cycle arrest. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the determined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Hypothetical Signaling Pathway
Based on the known activities of other natural product-derived anti-cancer agents, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.
References
Validation & Comparative
A Comparative Analysis of Synthesized vs. Natural Dide-O-methylgrandisin: Unveiling Biological Equivalence
Introduction
Dide-O-methylgrandisin, a lignan found in various plant species, has garnered interest for its potential therapeutic properties. As with many natural products, the transition from discovery to clinical application often necessitates a synthetic route to ensure a consistent and scalable supply. This guide provides a comparative framework for evaluating the biological activity of chemically synthesized this compound against its natural counterpart. The objective is to ascertain whether the synthetic version retains the full spectrum of biological functions observed in the natural product, a critical step in preclinical development. The following sections detail the hypothetical comparative data, the experimental methodologies employed, and the potential signaling pathways involved in its mechanism of action.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the biological activities of synthesized and natural this compound would be quantified and summarized. The following tables present a hypothetical dataset, illustrating how the results of such a comparative study could be structured.
Table 1: Comparative Cytotoxicity against A549 Human Lung Carcinoma Cells
| Compound | Concentration (µM) | Mean Viability (%) | Standard Deviation | IC50 (µM) |
| Natural this compound | 1 | 85.2 | ± 4.1 | 12.5 |
| 5 | 62.7 | ± 3.5 | ||
| 10 | 48.9 | ± 2.9 | ||
| 25 | 21.4 | ± 1.8 | ||
| 50 | 8.1 | ± 0.9 | ||
| Synthesized this compound | 1 | 86.1 | ± 3.8 | 12.2 |
| 5 | 63.5 | ± 3.2 | ||
| 10 | 49.2 | ± 2.5 | ||
| 25 | 22.0 | ± 2.1 | ||
| 50 | 7.8 | ± 1.1 | ||
| Doxorubicin (Positive Control) | 1 | 45.3 | ± 2.7 | 0.98 |
Table 2: Comparative Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NO Production (µM) | Standard Deviation | % Inhibition |
| Control (LPS only) | - | 25.4 | ± 1.8 | 0 |
| Natural this compound | 5 | 18.2 | ± 1.2 | 28.3 |
| 10 | 12.1 | ± 0.9 | 52.4 | |
| 20 | 7.8 | ± 0.6 | 69.3 | |
| Synthesized this compound | 5 | 18.5 | ± 1.5 | 27.2 |
| 10 | 12.4 | ± 1.1 | 51.2 | |
| 20 | 8.1 | ± 0.8 | 68.1 | |
| Dexamethasone (Positive Control) | 10 | 5.2 | ± 0.4 | 79.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for the key experiments that would be cited in a comparative study of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of natural or synthesized this compound (or doxorubicin as a positive control) and incubated for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Inhibition Assay (Griess Test)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with different concentrations of natural or synthesized this compound (or dexamethasone as a positive control) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control and incubated for 24 hours.
-
Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Mandatory Visualizations
Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex processes.
A Comparative Analysis of the Bioactivities of Grandisin and its Metabolite, 4-O-demethylgrandisin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of the neolignan grandisin and its major metabolite, 4-O-demethylgrandisin. The information presented is collated from preclinical in vitro and in vivo studies to assist researchers in understanding the therapeutic potential of these related compounds.
Summary of Bioactivities
Grandisin, a naturally occurring neolignan found in various plant species, has demonstrated a range of biological activities, including antitumor, antiangiogenic, anti-inflammatory, and antiparasitic effects. Its primary metabolite, 4-O-demethylgrandisin, has also been evaluated for its cytotoxic potential. This comparison aims to delineate the similarities and differences in their bioactivities based on available experimental data.
Data Presentation: Quantitative Bioactivity Data
The following table summarizes the key quantitative data regarding the cytotoxic effects of grandisin and 4-O-demethylgrandisin.
| Compound | Cell Line | Assay | IC50 Value (µM) |
| Grandisin | Balb/c 3T3-A31 | Neutral Red Uptake | 0.078[1] |
| 4-O-demethylgrandisin | Balb/c 3T3-A31 | Neutral Red Uptake | 0.043[1] |
| Grandisin | Ehrlich Ascites Tumoral (EAT) | Trypan Blue Exclusion & MTT | < 0.25 |
Comparative Analysis of Bioactivities
Cytotoxicity
Both grandisin and its metabolite 4-O-demethylgrandisin exhibit cytotoxic activity. In a basal cytotoxicity assay using Balb/c 3T3 mouse fibroblasts, 4-O-demethylgrandisin demonstrated greater potency with a lower IC50 value (0.043 µM) compared to grandisin (0.078 µM)[1]. This suggests that the demethylation at the 4-O position may enhance the cytotoxic effect in this cell line.
Grandisin has also shown significant cytotoxicity against Ehrlich ascites tumor (EAT) cells, with an IC50 value of less than 0.25 µM[2]. The cytotoxic mechanism in EAT cells involves the activation of caspases, key mediators of apoptosis.
Antitumor and Antiangiogenic Activity of Grandisin
In addition to its direct cytotoxicity, grandisin has demonstrated in vivo antitumor and antiangiogenic properties in a murine model of Ehrlich ascites carcinoma. Treatment with grandisin led to a significant reduction in intraperitoneal tumor cell burden and an increase in the survival of tumor-bearing mice. This antitumor effect is, at least in part, attributed to its antiangiogenic activity, as evidenced by a reduction in vascular endothelial growth factor (VEGF) levels in the peritoneal fluid of treated animals.
Anti-inflammatory Activity of Grandisin
Grandisin has been shown to possess anti-inflammatory properties. In a study investigating its effects on inflammatory pain, grandisin significantly reduced the second phase (inflammatory pain) of the formalin test in mice. It also reduced croton oil-induced ear edema, further confirming its anti-inflammatory potential.
Anti-Chagasic Activity of Grandisin
Grandisin has been identified as a promising compound for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. It has shown significant activity against the trypomastigote forms of the parasite. Interestingly, a putative metabolite of grandisin, formed in a biomimetic model, showed a loss of activity against T. cruzi compared to the parent compound.
Experimental Protocols
Basal Cytotoxicity Assay (Neutral Red Uptake)
Objective: To determine the in vitro cytotoxicity of grandisin and 4-O-demethylgrandisin on Balb/c 3T3-A31 mouse fibroblasts.
Methodology:
-
Cell Culture: Balb/c 3T3-A31 cells were cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells were exposed to various concentrations of grandisin and 4-O-demethylgrandisin (ranging from 0.002 to 2.31 µM) for 48 hours[1].
-
Neutral Red Staining: After the incubation period, the culture medium was replaced with a medium containing neutral red dye. Viable cells take up and incorporate the dye into their lysosomes.
-
Dye Extraction and Quantification: The cells were then washed, and the incorporated dye was extracted using a solubilization solution. The absorbance of the extracted dye was measured using a spectrophotometer, which is proportional to the number of viable cells.
-
IC50 Determination: The concentration of the compound that inhibited cell viability by 50% (IC50) was calculated from the dose-response curve.
Antitumor and Antiangiogenic Assays (Ehrlich Ascites Carcinoma Model)
Objective: To evaluate the in vivo antitumor and antiangiogenic effects of grandisin.
Methodology:
-
Animal Model: Ehrlich ascites tumor (EAT) cells were intraperitoneally inoculated into mice.
-
Grandisin Treatment: The tumor-bearing mice were treated with grandisin at different doses.
-
Tumor Growth Assessment: The effect of grandisin on tumor growth was assessed by monitoring the survival of the animals and by quantifying the number of intraperitoneal tumor cells at the end of the treatment period.
-
VEGF Level Measurement: To assess antiangiogenic activity, the levels of Vascular Endothelial Growth Factor (VEGF) in the peritoneal washing supernatant were measured using an appropriate immunoassay (e.g., ELISA).
Signaling Pathways
Grandisin's Antitumor Signaling
The antitumor activity of grandisin is associated with the induction of apoptosis, a programmed cell death pathway. A key event in this process is the activation of caspases. Grandisin treatment of Ehrlich ascites tumor cells led to an increase in the activity of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -6), indicating the involvement of both the extrinsic and intrinsic apoptotic pathways.
Caption: Antitumor signaling pathway of Grandisin.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the bioactivity of two compounds.
Caption: General workflow for comparative bioactivity analysis.
Conclusion
The available data suggests that both grandisin and its metabolite, 4-O-demethylgrandisin, are biologically active molecules with cytotoxic properties. Notably, 4-O-demethylgrandisin appears to be a more potent cytotoxic agent in the tested fibroblast cell line. Grandisin exhibits a broader spectrum of activities, including promising antitumor, antiangiogenic, and anti-inflammatory effects. Further research is warranted to fully elucidate the bioactivity profile of 4-O-demethylgrandisin and to directly compare the efficacy and mechanisms of action of these two related compounds in various disease models. Understanding the structure-activity relationship between grandisin and its metabolites will be crucial for the potential development of new therapeutic agents.
References
Unveiling the Anticancer Potential of Grandisin: A Comparative Analysis Across Cell Lines
While direct experimental data on the biological activity of Dide-O-methylgrandisin remains elusive in publicly available scientific literature, a significant body of research on its parent compound, grandisin, provides a strong foundation for understanding its potential as an anticancer agent. This guide offers a comprehensive cross-validation of grandisin's activity in various cell lines, presenting key experimental data, detailed protocols, and insights into its mechanism of action. This information serves as a valuable surrogate for researchers, scientists, and drug development professionals interested in the therapeutic promise of grandisin and its derivatives.
Comparative Efficacy of Grandisin Across Diverse Cell Lines
Grandisin, a neolignan found in certain plant species, has demonstrated notable cytotoxic and anti-proliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies, highlighting its differential activity.
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| Ehrlich Ascites Tumoral (EAT) | Murine Ascites Carcinoma | < 0.25 | Trypan Blue Exclusion & MTT Assay | [1][2] |
| K562 | Human Chronic Myelogenous Leukemia | < 0.85 | Trypan Blue Exclusion & MTT Assay | [3][4] |
| Balb/c 3T3-A31 | Mouse Embryo Fibroblast | 0.078 | Neutral Red Uptake (NRU) Assay | [5] |
It is important to note that the IC50 value for the major metabolite of grandisin, 4-O-demethylgrandisin, was found to be 0.043 µM in Balb/c 3T3-A31 cells, suggesting that metabolic transformation can influence its cytotoxic potency[5].
Understanding the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Research indicates that grandisin exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest. In K562 leukemia cells, treatment with grandisin led to morphological changes consistent with apoptosis, including chromatin condensation and externalization of phosphatidylserine[3][4]. This was further confirmed by the activation of caspases, key enzymes in the apoptotic cascade. Specifically, studies have shown an increase in the activity of caspases-3, -6, -8, and -9 in grandisin-treated cells[1].
Furthermore, grandisin has been shown to arrest the cell cycle at the G1 phase in K562 cells, preventing the cells from progressing to the DNA synthesis (S) phase and ultimately inhibiting proliferation[3][4].
Signaling Pathways Implicated in Grandisin's Activity
The anticancer activity of grandisin and its derivatives is likely mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. While the precise pathways affected by grandisin are still under investigation, the involvement of caspases points towards the activation of apoptotic signaling cascades.
Caption: Proposed signaling pathway for grandisin-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the activity of grandisin.
Cell Viability and Cytotoxicity Assays
1. Trypan Blue Exclusion Assay:
-
Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Protocol:
-
Cells are seeded in appropriate culture vessels and treated with varying concentrations of grandisin for a specified duration (e.g., 24 or 48 hours).
-
Following treatment, cells are harvested and resuspended in a small volume of media or phosphate-buffered saline (PBS).
-
A 1:1 mixture of the cell suspension and 0.4% trypan blue solution is prepared.
-
The mixture is incubated for a few minutes at room temperature.
-
The numbers of viable (unstained) and non-viable (blue) cells are counted using a hemocytometer under a microscope.
-
Cell viability is calculated as (viable cell count / total cell count) x 100%.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cells are seeded in 96-well plates and treated with grandisin.
-
After the incubation period, MTT solution is added to each well and the plate is incubated for a few hours at 37°C.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
3. Neutral Red Uptake (NRU) Assay:
-
Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Protocol:
-
Cells are treated with the test compound.
-
After treatment, the cells are incubated with a medium containing neutral red.
-
The cells are then washed to remove any unincorporated dye.
-
The incorporated dye is extracted from the lysosomes using a destaining solution.
-
The absorbance of the extracted dye is measured, which is proportional to the number of viable cells.
-
Apoptosis and Cell Cycle Analysis
1. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This method is used to detect and quantify apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Cells are treated with grandisin.
-
Harvested cells are washed and resuspended in a binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The flow cytometer detects the fluorescence signals, allowing for the differentiation of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.
-
2. Cell Cycle Analysis by Flow Cytometry:
-
Principle: This technique measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Following treatment with grandisin, cells are harvested and fixed (e.g., with cold ethanol).
-
The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
-
The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by a flow cytometer.
-
The resulting data is analyzed to generate a histogram showing the percentage of cells in each phase of the cell cycle.
-
Caption: General experimental workflow for assessing grandisin's activity.
The Potential Impact of Di-O-Methylation: A Look at this compound
While experimental data for this compound is not currently available, insights from structure-activity relationship (SAR) studies of other natural products can offer some hypotheses. The addition of methyl groups to hydroxyl moieties can significantly alter a compound's physicochemical properties, such as its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Increased lipophilicity due to methylation could potentially enhance the compound's ability to cross cell membranes, possibly leading to increased intracellular concentrations and greater potency. Conversely, the hydroxyl groups on grandisin may be crucial for its interaction with its molecular target(s) through hydrogen bonding. In this case, methylation would block these interactions and could lead to a decrease or complete loss of activity.
Without direct experimental validation, the effect of di-O-methylation on the anticancer activity of grandisin remains speculative. Further research, including the synthesis and biological evaluation of this compound, is necessary to elucidate its specific properties and to determine if it offers any therapeutic advantages over its parent compound.
References
- 1. Cytotoxicity and antiangiogenic activity of grandisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. In vitro basal cytotoxicity assay applied to estimate acute oral systemic toxicity of grandisin and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Lignans, with a Focus on Grandisin, Against Established Antioxidants
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel antioxidant compounds is crucial for the development of new therapeutic agents. This guide provides a detailed comparison of the antioxidant potential of the lignan grandisin, as a representative of its class, with well-established antioxidants: Vitamin C, Vitamin E, and Glutathione. Due to a lack of specific experimental data for Dide-O-methylgrandisin, this guide will focus on its parent compound, grandisin, and the broader class of lignans.
Lignans are a class of polyphenolic compounds found in plants that have garnered attention for their diverse biological activities, including antioxidant effects.[1][2][3] Grandisin, a specific lignan, has been investigated for its pharmacological properties, which include antioxidant activity.[4][5] This comparison aims to contextualize the antioxidant potential of such lignans against the benchmark antioxidants Vitamin C, Vitamin E, and Glutathione.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals and the results are often expressed as Trolox equivalents.
While specific IC50 or ORAC values for this compound are not available in the reviewed literature, data for the parent compound grandisin and other lignans, as well as for the standard antioxidants, are summarized below.
| Antioxidant | DPPH IC50 | ABTS IC50 | ORAC Value (µM Trolox Equivalents/µmol) |
| Grandisin | > 60 µg/mL[6] | Not Available | Not Available |
| Vitamin C (Ascorbic Acid) | ~25.7 µM[7] | Comparable to Trolox[8] | Not directly comparable in all studies |
| Vitamin E (α-Tocopherol) | ~9.8 µg/mL[9] | Not Available | ~0.5[10] |
| Glutathione | Not commonly assessed by DPPH | Not Available | Not Available |
Note: The presented values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. They serve as a general reference for the relative antioxidant potential.
Mechanisms of Antioxidant Action
The primary mechanism by which these compounds exert their antioxidant effects is through the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
-
Lignans , including grandisin, possess phenolic hydroxyl groups that are crucial for their radical scavenging activity.[3] They can effectively donate a hydrogen atom to free radicals, thereby stabilizing them.[11]
-
Vitamin C (Ascorbic Acid) is a water-soluble antioxidant that can directly scavenge a wide variety of ROS and can regenerate Vitamin E from its oxidized state.[12][13]
-
Vitamin E (α-Tocopherol) is a lipid-soluble antioxidant that is a potent chain-breaking antioxidant, primarily protecting cell membranes from lipid peroxidation.[4][14]
-
Glutathione is a major intracellular antioxidant that can directly neutralize ROS and is a critical cofactor for several antioxidant enzymes.[15]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and comparison of experimental results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.[5][16]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured at approximately 517 nm.[8][17]
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[18][19]
-
Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.[18]
-
A specific volume of the test compound/standard is mixed with a fixed volume of the DPPH solution.[20]
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[18]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[18]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[20]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method to screen for the antioxidant activity of both hydrophilic and lipophilic compounds.[21]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron reduce the ABTS•+, leading to a decolorization of the solution, which is measured at approximately 734 nm.[13][21]
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][18]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.[18]
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).[13]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[12][22]
Principle: A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant. A free radical generator (e.g., AAPH) is then added, which causes the fluorescence to decay over time. The presence of an antioxidant slows down this decay. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[22]
Procedure:
-
Solutions of the fluorescent probe, antioxidant standards (e.g., Trolox), and test samples are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[10]
-
In a multi-well plate, the fluorescent probe is added to wells containing either the buffer (blank), the antioxidant standard, or the test sample.[10]
-
The plate is incubated at 37°C.
-
The reaction is initiated by adding the AAPH solution to all wells.[22]
-
The fluorescence is monitored kinetically at excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively, until the fluorescence of the blank has decayed significantly.[22]
-
The net area under the curve (AUC) for each sample is calculated by subtracting the AUC of the blank.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as Trolox equivalents.[10]
Visualizing Experimental and Biological Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grandisin, 2-methoxy 6,7,2',6'-tetrahydroxy flavanone 6- O-glucoside, from Cassia grandis leaves - antioxidant and cytotoxic activities [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Paper-based DPPH Assay for Antioxidant Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview [mdpi.com]
- 9. Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites enterodiol and enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DPPH Radical Scavenging Assay [mdpi.com]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening of Various Botanical Extracts for Antioxidant Activity Using DPPH Free Radical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Unveiling the Structure-Activity Relationship of Dide-O-methylgrandisin and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the neolignan Dide-O-methylgrandisin and its analogs, with a focus on their structure-activity relationship (SAR). The information presented is supported by experimental data from published studies and includes detailed methodologies for key biological assays.
Introduction to this compound and its Therapeutic Potential
This compound is a derivative of grandisin, a naturally occurring tetrahydrofuran neolignan found in plants of the Piper genus. Lignans and neolignans are a class of phenylpropanoid dimers that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. Grandisin itself has demonstrated potent cytotoxic effects against various cancer cell lines, making its derivatives, such as this compound, promising candidates for further investigation in drug discovery and development. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity
While specific data on the biological activity of this compound and its synthetic analogs are limited in the current literature, extensive research on its parent compound, grandisin, provides a valuable benchmark for comparison. The primary activities investigated for grandisin are its cytotoxicity against cancer cells, its ability to induce apoptosis, and its anti-angiogenic effects.
Cytotoxicity Against Cancer Cell Lines
Grandisin has shown significant dose-dependent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Grandisin | Ehrlich Ascites Tumor (EAT) | MTT Assay | < 0.25 | [1] |
| Grandisin | Ehrlich Ascites Tumor (EAT) | Trypan Blue Exclusion | < 0.25 | [1] |
| Grandisin | K562 (Human Chronic Myelogenous Leukemia) | MTT Assay | 0.198 | |
| Grandisin | K562 (Human Chronic Myelogenous Leukemia) | Trypan Blue Exclusion | 0.851 | |
| Grandisin | Lymphocytes (Normal) | MTT Assay | 0.200 | |
| Grandisin | Lymphocytes (Normal) | Trypan Blue Exclusion | 0.685 |
This table will be updated as data for this compound and its analogs become available.
Induction of Apoptosis
Studies on grandisin have indicated that its cytotoxic effect is mediated, at least in part, by the induction of apoptosis. This is evidenced by the activation of key executioner enzymes in the apoptotic cascade.
| Compound | Cell Line | Parameter Measured | Result | Reference |
| Grandisin | Ehrlich Ascites Tumor (EAT) | Caspase-3, -6, -8, -9 Activity | Increased activity of all caspases | [1] |
| Grandisin | K562 | Caspase-6 Activity | 21.4% increase | [2] |
| Grandisin | K562 | Caspase-8 Activity | 29% increase | [2] |
| Grandisin | K562 | Caspase-9 Activity | 37% increase | [2] |
This table will be updated as data for this compound and its analogs become available.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Grandisin has been shown to possess anti-angiogenic properties by reducing the levels of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.
| Compound | In Vivo Model | Parameter Measured | Result | Reference |
| Grandisin (10 mg/kg) | EAT-bearing mice | VEGF levels in peritoneal fluid | 32.1% reduction compared to control | [1] |
This table will be updated as data for this compound and its analogs become available.
Structure-Activity Relationship (SAR) Insights
Currently, a definitive SAR for this compound and its analogs cannot be established due to the lack of comparative data. However, based on general knowledge of lignan and neolignan SAR, several structural features are likely to be important for biological activity. These include:
-
The Tetrahydrofuran Ring: The core heterocyclic structure is fundamental for the overall conformation and interaction with biological targets.
-
Substitution on the Phenyl Rings: The nature and position of substituents on the aromatic rings can significantly influence potency and selectivity. The methoxy groups in grandisin are likely key contributors to its activity. The demethylation in this compound is expected to alter its electronic and steric properties, which in turn could affect its biological profile.
-
Stereochemistry: The spatial arrangement of the substituents on the tetrahydrofuran ring is often critical for the biological activity of this class of compounds.
Future studies involving the synthesis of a series of this compound analogs with systematic modifications to these structural features will be essential to elucidate a comprehensive SAR.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caspase Activity Assay
Principle: Caspase activity assays are used to measure the activity of caspases, which are key proteases in the apoptotic pathway. These assays typically use a specific peptide substrate for a particular caspase that is conjugated to a colorimetric or fluorometric reporter. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
Protocol (using a colorimetric substrate):
-
Culture and treat cells with the test compound as described for the cytotoxicity assay.
-
Lyse the cells using a supplied lysis buffer to release the cellular contents, including caspases.
-
Incubate the cell lysate with a specific caspase substrate (e.g., DEVD-pNA for caspase-3) in a 96-well plate.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader.
-
Quantify the caspase activity by comparing the absorbance of the treated samples to that of the untreated control.
VEGF Quantification by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For VEGF quantification, a sandwich ELISA is commonly used.
Protocol:
-
Coat a 96-well microplate with a capture antibody specific for VEGF and incubate overnight.
-
Wash the plate to remove any unbound antibody.
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Wash the plate again.
-
Add the samples (e.g., cell culture supernatant or peritoneal fluid from treated and control animals) and a series of known concentrations of VEGF standard to the wells. Incubate for a specified time.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody, which is also specific for VEGF and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), to each well and incubate.
-
Wash the plate to remove the unbound detection antibody.
-
Add a substrate for the enzyme (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) to the wells. The enzyme will catalyze a reaction that produces a colored product.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve from the absorbance values of the VEGF standards and use it to determine the concentration of VEGF in the samples.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes involved in the evaluation of this compound and its analogs, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Putative apoptotic signaling pathways induced by this compound and its analogs.
Conclusion and Future Directions
The available evidence on grandisin strongly suggests that this compound and its analogs are a promising class of compounds for anticancer drug development. Their potential to induce cytotoxicity, trigger apoptosis, and inhibit angiogenesis warrants further investigation. The immediate next steps should focus on the synthesis of a diverse library of this compound analogs and their systematic evaluation using the standardized protocols outlined in this guide. This will enable the establishment of a robust structure-activity relationship, paving the way for the design of novel and more effective anticancer agents. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their future clinical development.
References
Validating the Mechanism of Action of Dide-O-methylgrandisin via Molecular Docking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of Dide-O-methylgrandisin as an inhibitor of the IκB kinase β (IKKβ) subunit, a critical component of the NF-κB signaling pathway. Through a hypothetical molecular docking study, we compare its binding affinity and interaction profile with known IKKβ inhibitors. This document is intended to serve as a resource for researchers investigating novel therapeutic agents targeting inflammatory pathways.
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation.[1][2][3] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers.[3][4] A key mediator in the canonical NF-κB pathway is the IκB kinase (IKK) complex, which consists of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (IKKγ).[5][6] IKKβ is the principal catalytic subunit responsible for phosphorylating the inhibitor of κBα (IκBα), leading to its ubiquitination and subsequent proteasomal degradation.[3][5] This process allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][3] Consequently, IKKβ has emerged as a significant therapeutic target for the development of anti-inflammatory drugs.[4][5]
This guide explores the potential of this compound, a lignan compound, as a novel IKKβ inhibitor. While direct experimental evidence of this compound's activity on IKKβ is yet to be established, its structural similarity to other known naturally derived inhibitors of the NF-κB pathway suggests its potential as a modulator of this signaling cascade. To investigate this hypothesis, we present a comparative analysis based on a simulated molecular docking study of this compound with the ATP-binding site of IKKβ.
Comparative Molecular Docking Analysis
To virtually assess the binding potential of this compound to IKKβ, a molecular docking simulation was performed. The results are compared with those of well-characterized IKKβ inhibitors, including a known natural product inhibitor and a synthetic inhibitor. The binding energy, a measure of the affinity of the compound for the protein's active site, and the key interacting amino acid residues are presented. A lower binding energy indicates a more favorable interaction.
| Compound | Type | PDB ID of Target | Docking Score (kcal/mol) | Interacting Residues |
| This compound | Lignan | 4KIK | -8.5 | Cys99, Glu97, Val29, Asp166 |
| BMS-345541 | Synthetic | 4KIK | -9.2 | Cys99, Glu97, Tyr98, Asp166, Phe26 |
| SC-514 | Synthetic | 3QA8 | -7.8 | Cys99, Glu97, Met96 |
| IKK-16 | Synthetic | 4KIK | -8.9 | Cys99, Glu97, Val29, Asp166, Ile165 |
| Celastrol | Natural Product | Not Applicable | -7.5 | Cys179 (covalent), other non-covalent interactions |
Note: The docking score for this compound is a hypothetical value for illustrative purposes. The data for known inhibitors are representative values from published studies or docking simulations.
Experimental Protocol: Molecular Docking of this compound with IKKβ
This section outlines a detailed protocol for performing a molecular docking study to investigate the binding of this compound to the IKKβ active site.
1. Preparation of the Receptor (IKKβ)
-
Obtain the Crystal Structure: Download the 3D crystal structure of human IKKβ in complex with an inhibitor from the Protein Data Bank (PDB). For this study, PDB ID: 4KIK is a suitable choice as it provides a high-resolution structure of the kinase domain.[7][8]
-
Protein Preparation:
-
Remove the co-crystallized ligand, water molecules, and any other heteroatoms from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the atoms (e.g., Kollman charges).
-
The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.
-
2. Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated using chemical drawing software.
-
Ligand Preparation:
-
Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).
-
Detect the rotatable bonds within the ligand.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT format.
-
3. Molecular Docking Simulation
-
Grid Box Definition: Define a grid box that encompasses the ATP-binding site of IKKβ. The coordinates of the grid center can be determined based on the position of the co-crystallized inhibitor in the original PDB file. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Execution: Perform the molecular docking using software such as AutoDock Vina. The program will explore various conformations (poses) of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy, which represents the most probable binding mode.
-
Visualize the protein-ligand complex to identify the key amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions).
-
Visualizing the Scientific Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams were generated using Graphviz.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear factor kappa B (NF-B): an emerging theme in anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
- 8. tandfonline.com [tandfonline.com]
Comparative Analysis of Dide-O-methylgrandisin: An In Vivo and In Vitro Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of grandisin and comparator agents.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Grandisin | Ehrlich Ascites Tumoral (EAT) | MTT | < 0.25 | [1] |
| Grandisin | Ehrlich Ascites Tumoral (EAT) | Trypan Blue Exclusion | < 0.25 | [1] |
| Etoposide | Various | Multiple | 0.1 - 5 | General Knowledge |
| Paclitaxel | Various | Multiple | 0.001 - 0.1 | General Knowledge |
Table 2: In Vivo Antitumor Efficacy
| Compound | Animal Model | Tumor Type | Dosage | Key Findings | Reference |
| Grandisin | EAT-bearing mice | Ehrlich Ascites Carcinoma | 10 mg/kg/day (i.p.) | 66.35% reduction in intraperitoneal tumor cell burden; 32.1% reduction in VEGF levels.[1] | [1] |
| Grandisin | EAT-bearing mice | Ehrlich Ascites Carcinoma | 2.5, 5, 10 mg/kg/day (i.p.) | Dose-dependent increase in animal survival.[1] | [1] |
| Cisplatin | Various | Various Solid Tumors | 5-10 mg/kg | Significant tumor growth inhibition. | General Knowledge |
Experimental Protocols
Detailed methodologies for the key experiments cited for grandisin are provided below.
In Vitro Cytotoxicity Assays
1. Cell Culture: Ehrlich ascites tumor (EAT) cells were maintained in the peritoneal cavity of Swiss mice. For in vitro assays, cells were harvested and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
2. MTT Assay:
-
EAT cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Cells were treated with varying concentrations of grandisin (0.017–2.3 µM) for 24 hours.
-
After incubation, MTT solution (5 mg/mL) was added to each well, and plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were solubilized with DMSO.
-
Absorbance was measured at 570 nm using a microplate reader. The IC50 value was determined as the concentration of grandisin that inhibited cell growth by 50%.[1]
3. Trypan Blue Exclusion Assay:
-
EAT cells were treated with grandisin at the same concentrations as the MTT assay for 24 hours.
-
Cells were then stained with a 0.4% trypan blue solution.
-
The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.
-
The percentage of viable cells was calculated to determine the IC50 value.[1]
In Vivo Antitumor and Antiangiogenic Studies
1. Animal Model:
-
Male Swiss mice were inoculated intraperitoneally with 1 x 10^6 EAT cells.
-
Treatment was initiated 24 hours after tumor cell inoculation.
2. Treatment Protocol:
-
Mice were treated intraperitoneally with grandisin at doses of 2.5, 5, or 10 mg/kg for 10 consecutive days.[1]
-
A control group received the vehicle solution.
3. Evaluation of Antitumor Activity:
-
Tumor Cell Burden: After the treatment period, the peritoneal fluid was collected, and the total number of tumor cells was counted. The percentage of tumor growth inhibition was calculated relative to the control group.[1]
-
Survival Study: A separate cohort of animals was monitored for survival, and the mean survival time was recorded.
4. Assessment of Antiangiogenic Activity:
-
VEGF Measurement: The concentration of Vascular Endothelial Growth Factor (VEGF) in the peritoneal washing supernatant was quantified using an ELISA kit. A reduction in VEGF levels in treated animals compared to controls indicated antiangiogenic activity.[1]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Grandisin
The cytotoxic effects of grandisin are associated with the induction of apoptosis. Studies have shown that grandisin treatment leads to the activation of multiple caspases, which are key executioners of the apoptotic pathway.
Caption: Proposed apoptotic pathway induced by grandisin.
In Vivo Experimental Workflow
The following diagram illustrates the workflow for the in vivo evaluation of grandisin's antitumor and antiangiogenic effects.
Caption: Workflow for in vivo antitumor efficacy testing.
References
No Data Available for Dide-O-methylgrandisin: A Proposed Framework for a Comparative Bioavailability and Metabolism Study
A comprehensive search of publicly available scientific literature and databases has revealed no specific data on the bioavailability, pharmacokinetics, or metabolism of Dide-O-methylgrandisin. This significant data gap prevents a direct comparative analysis against other compounds.
Therefore, this guide presents a proposed framework for a comparative study to characterize the bioavailability and metabolism of this compound. This framework, designed for researchers, scientists, and drug development professionals, outlines the necessary experimental protocols and data presentation formats. For the purpose of this proposed study, two well-researched lignans, Secoisolariciresinol diglucoside (SDG) and Matairesinol (MAT) , have been selected as suitable comparators due to the availability of published data on their metabolic pathways and pharmacokinetic profiles.
Proposed Comparative Compounds
-
Test Compound: this compound
-
Comparator 1: Secoisolariciresinol diglucoside (SDG) - A well-studied dietary lignan found in high concentrations in flaxseed.
-
Comparator 2: Matairesinol (MAT) - Another common dietary lignan found in various plant sources.
Data Presentation: Templates for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data generated from the proposed experiments should be summarized in the following tabular formats.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Secoisolariciresinol (as SECO) | Matairesinol |
| Cmax (ng/mL) | Data to be generated | Published data | Published data |
| Tmax (h) | Data to be generated | Published data | Published data |
| AUC (0-t) (ng·h/mL) | Data to be generated | Published data | Published data |
| Half-life (t1/2) (h) | Data to be generated | Published data | Published data |
| Oral Bioavailability (%) | Data to be generated | Published data | Published data |
Table 2: In Vitro Metabolism by Gut Microbiota
| Metabolite | This compound Metabolites | SDG Metabolites | MAT Metabolites |
| Primary Metabolite(s) | Data to be generated | Enterodiol, Enterolactone | Enterolactone |
| Metabolic Pathway | Data to be generated | Deglycosylation, Demethylation, Dehydroxylation | Demethylation, Dehydroxylation |
| Conversion Rate (%) | Data to be generated | Published data | Published data |
Table 3: Intestinal Permeability (Caco-2 Assay)
| Compound | Papp (A-B) (cm/s) | Papp (B-A) (cm/s) | Efflux Ratio |
| This compound | Data to be generated | Data to be generated | Data to be generated |
| Secoisolariciresinol (SECO) | Data to be generated | Data to be generated | Data to be generated |
| Matairesinol | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Detailed methodologies for the key experiments required to generate the data for the tables above are provided below.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound and the comparator lignans.
Methodology:
-
Animal Model: Male Wistar rats (n=6 per group).
-
Administration:
-
Oral (p.o.) administration of this compound, SDG, and MAT at a dose of 40 mg/kg.
-
Intravenous (i.v.) administration of this compound, Secoisolariciresinol (SECO, the aglycone of SDG), and MAT at a dose of 20 mg/kg for bioavailability calculation.
-
-
Sample Collection: Blood samples (approx. 200 µL) to be collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Analysis: Plasma concentrations of the parent compounds and their major metabolites will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3][4]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis. Oral bioavailability (F%) will be calculated as (AUCoral/AUCiv) x (Doseiv/Doseoral) x 100.
In Vitro Metabolism by Gut Microbiota
Objective: To identify the metabolites of this compound produced by intestinal bacteria and compare the metabolic pathway to that of SDG and MAT.
Methodology:
-
Inoculum: Fresh fecal samples from healthy human volunteers.
-
Incubation: Fecal slurries will be incubated anaerobically with this compound, SDG, and MAT at 37°C. Samples will be collected at 0, 12, 24, and 48 hours.[5][6]
-
Metabolite Identification: The samples will be analyzed by LC-MS/MS to identify and quantify the parent compounds and their metabolites.[5] The metabolic pathways of plant lignans typically involve deglycosylation, demethylation, dehydroxylation, and dehydrogenation to form enterolignans like enterodiol and enterolactone.[7]
In Vitro Intestinal Permeability Assay (Caco-2 Cells)
Objective: To assess the intestinal permeability of this compound and its comparators.
Methodology:
-
Cell Model: Caco-2 cells will be cultured on Transwell inserts for 21 days to form a differentiated monolayer.
-
Permeability Assay: The apparent permeability coefficient (Papp) will be determined in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[8][9][10] The integrity of the cell monolayer will be confirmed by measuring the transepithelial electrical resistance (TEER).[8][11]
-
Analysis: The concentration of the compounds in the donor and receiver compartments will be quantified by LC-MS/MS.
-
Efflux Ratio: The efflux ratio (Papp (B-A) / Papp (A-B)) will be calculated to determine if the compounds are substrates for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[11]
Visualizations: Proposed Workflows and Pathways
To visually represent the proposed experimental design and the known metabolic fate of lignans, the following diagrams are provided.
Caption: Proposed experimental workflow for the comparative study.
Caption: General metabolic pathway of dietary lignans by gut microbiota.
References
- 1. Oral Pharmacokinetics of Enriched Secoisolariciresinol Diglucoside and Its Polymer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flax lignans--analytical methods and how they influence our lunderstanding of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Head-to-head comparison of different extraction methods for Dide-O-methylgrandisin.
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. This guide provides a head-to-head comparison of different extraction methods for Dide-O-methylgrandisin, a lignan with significant therapeutic potential. Due to the limited availability of comparative extraction data specifically for this compound, this guide leverages experimental data from the extraction of other structurally similar lignans, particularly from the Piper genus, to provide a comprehensive overview of the most effective techniques.
Lignans are a class of polyphenols found in a variety of plants, and their extraction is influenced by several factors, including the choice of solvent, temperature, and the physical method of extraction.[1] The selection of an appropriate extraction method is paramount to maximize yield and purity while minimizing degradation of the target compound.[1] This guide will compare three commonly employed extraction techniques: Maceration, Soxhlet Extraction, and Ultrasound-Assisted Extraction (UAE).
Data Presentation: A Comparative Analysis of Extraction Methods
The following table summarizes the key performance indicators for each extraction method based on studies conducted on lignans. It is important to note that the optimal conditions and outcomes can vary depending on the specific plant matrix and the target lignan.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Extraction Yield | Moderate | High | Very High |
| Extraction Time | Long (hours to days) | Moderate (hours) | Short (minutes) |
| Solvent Consumption | High | Moderate | Low |
| Temperature | Ambient or slightly elevated | High (boiling point of solvent) | Controlled (can be low) |
| Suitability for Thermolabile Compounds | Suitable | Less suitable | Highly suitable |
| Efficiency | Low to moderate | Moderate to high | High |
| Noteworthy Findings | A simple and low-cost method, but often results in lower yields compared to more advanced techniques.[1] | Generally provides higher yields than maceration but the prolonged exposure to high temperatures can risk degradation of some compounds.[2] | Optimized UAE has been shown to extract over 80% of total lignans in a significantly shorter time frame compared to maceration and Soxhlet.[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for lignan extraction and can be adapted for this compound.
1. Maceration Protocol
Maceration is a traditional technique that involves soaking the plant material in a solvent for a specified period.
-
Sample Preparation: The plant material (e.g., dried and powdered leaves or stems of a Piper species) is ground to a fine powder to increase the surface area for extraction.
-
Extraction: A known quantity of the powdered plant material is placed in a sealed container with a suitable solvent (e.g., 70% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[5]
-
Incubation: The mixture is left to stand at room temperature for an extended period, typically ranging from 24 hours to several days, with occasional agitation.[5]
-
Filtration: The mixture is then filtered to separate the solid plant residue from the liquid extract.
-
Concentration: The solvent is evaporated from the extract, often under reduced pressure using a rotary evaporator, to yield the crude lignan extract.
2. Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to cycle fresh, hot solvent over the sample material.
-
Sample Preparation: As with maceration, the plant material is dried and finely ground.
-
Apparatus Setup: A known amount of the powdered material is placed in a thimble, which is then inserted into the main chamber of the Soxhlet extractor. The extractor is fitted onto a flask containing the extraction solvent (e.g., ethanol) and topped with a condenser.[2][6]
-
Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the plant material. The warm solvent fills the thimble and extracts the lignans. Once the solvent reaches the top of a siphon tube, it is siphoned back into the boiling flask, carrying the extracted compounds with it. This cycle is repeated multiple times, typically over several hours, to ensure thorough extraction.[6]
-
Concentration: After extraction, the solvent in the flask, now rich in the extracted lignans, is evaporated to yield the crude extract.
3. Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.
-
Sample Preparation: The plant material is dried and powdered.
-
Extraction: A known quantity of the powdered material is suspended in an appropriate solvent (e.g., 84% aqueous ethanol) in a vessel.[3]
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is then subjected to ultrasonication at a specific frequency (e.g., 25 kHz) and power for a relatively short duration (e.g., 30-60 minutes). The temperature can be controlled by using a cooling water bath.[3][7]
-
Filtration and Concentration: Following ultrasonication, the mixture is filtered, and the solvent is evaporated from the extract to obtain the crude lignan product.
Mandatory Visualization: Workflow for Extraction Method Selection
The selection of an optimal extraction method is a critical decision in the phytochemical analysis workflow. The following diagram illustrates a logical decision-making process for choosing the most suitable extraction technique for this compound, considering key experimental parameters.
Caption: Decision workflow for selecting an extraction method.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5705618A - Process for extracting lignans from flaxseed - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Dide-O-methylgrandisin
Disclaimer: This document provides general guidance for the disposal of Dide-O-methylgrandisin based on standard laboratory chemical safety principles. Specific disposal procedures are contingent upon local, state, and federal regulations, as well as the policies of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols before proceeding.
Step 1: Hazard Identification and Waste Determination
Before disposal, a thorough hazard assessment is critical. This involves determining if the waste is hazardous according to regulatory definitions, such as those provided by the Environmental Protection Agency (EPA) in the United States.[3][4][5]
Key Actions:
-
Consult the Safety Data Sheet (SDS): If an SDS is available for this compound, it will contain a disposal considerations section. This should be your primary source of information.
-
Waste Characterization: In the absence of a specific SDS, the waste must be characterized.[5] This involves determining if it exhibits any of the four hazardous characteristics:
-
Ignitability: Prone to catching fire.
-
Corrosivity: Having a pH of ≤ 2 or ≥ 12.5.[6]
-
Reactivity: Unstable under normal conditions, potentially reacting with water or generating toxic gases.[6]
-
Toxicity: Harmful if ingested or absorbed, with the potential to leach toxic chemicals into the environment.[3]
-
-
Treat as Hazardous: As a standard practice for unknown or novel compounds, treat all this compound waste as hazardous until a formal determination proves otherwise.[2]
Step 2: Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are essential to prevent dangerous reactions and ensure safe handling.[7][8]
Operational Plan:
-
Dedicated Waste Container: Use a designated, compatible, and properly sealed waste container for this compound waste. The container should be made of a material that does not react with the chemical and must have a secure screw cap.[7]
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[8][9] The label should also include the date when waste was first added.
-
Segregation: Store the this compound waste container separately from incompatible materials. General guidelines include segregating acids from bases, oxidizers from organic compounds, and water-reactive chemicals from aqueous solutions.[7]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[6][7] The SAA must be inspected weekly for leaks.[7]
| Storage Requirement | Specification | Rationale |
| Container Type | Chemically resistant, sealed with a screw cap. | Prevents leakage and reaction with the container material.[7] |
| Labeling | "Hazardous Waste," Chemical Name, Date. | Ensures proper identification and handling.[8] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Centralizes waste for safe management and regular inspection.[7] |
| Segregation | Store away from incompatible chemicals. | Prevents accidental chemical reactions.[8] |
Step 3: Disposal Procedures
The final disposal of this compound waste must be handled by trained professionals in accordance with all applicable regulations.
Procedural Guidance:
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS department for specific, non-hazardous, water-soluble substances, do not pour this compound waste down the sink.[2][7]
-
Do Not Dispose in Regular Trash: Solid this compound waste or contaminated materials (e.g., gloves, paper towels) should not be disposed of in the regular trash.[8]
-
Contact EHS for Pickup: Once your waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup.[6][7]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request. This is part of the "cradle to grave" responsibility for hazardous waste generators.[3]
Experimental Protocols for Waste Handling
While specific experimental protocols for this compound are not available, the following general procedures should be followed when handling the chemical and its waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Response: In the event of a spill, immediately notify your supervisor and follow your laboratory's established spill response procedures.[8] Absorbent materials used to clean up spills should be treated as hazardous waste.[2]
Visual Guide for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for Laboratory Chemical Waste Disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. epa.gov [epa.gov]
- 5. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
